Cytotrienin A
Description
This compound has been reported in Streptomyces with data available.
induces apoptosis in leukemia cells; structure in first source
Properties
Molecular Formula |
C37H48N2O8 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C37H48N2O8/c1-24-13-12-16-27-21-28(40)22-30(34(27)43)38-32(41)23-29(46-3)17-10-5-4-6-11-18-31(25(2)33(24)42)47-36(45)37(19-20-37)39-35(44)26-14-8-7-9-15-26/h4-6,10-11,13-14,17,21-22,25,29,31,33,40,42-43H,7-9,12,15-16,18-20,23H2,1-3H3,(H,38,41)(H,39,44)/b5-4+,11-6+,17-10+,24-13-/t25-,29-,31-,33-/m0/s1 |
InChI Key |
HNVKTRONBDHSPT-QETCNUOWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C3(CC3)NC(=O)C4=CCCCC4 |
Synonyms |
cytotrienin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cytotrienin A from Streptomyces sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytotrienin A, a potent ansamycin antibiotic, was first isolated from the soil bacterium Streptomyces sp. RK95-74 in 1997. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a technical guide for researchers in natural product chemistry, microbiology, and drug development. It details the available information on the fermentation of the producing organism, the extraction and purification of the compound, and the analytical methods used for its structure elucidation. The profound biological activity of this compound, particularly its induction of apoptosis in cancer cell lines, marks it as a compound of significant interest for further investigation in oncology.
Introduction
This compound is a secondary metabolite produced by Streptomyces sp. RK95-74, a strain discovered in a soil sample from Japan. It belongs to the ansamycin class of antibiotics, characterized by a macrocyclic lactam structure. Early investigations into its biological activity revealed potent pro-apoptotic effects, particularly against human promyelocytic leukemia HL-60 cells, with a median effective dose (ED50) of 7.7 nM. This has positioned this compound as a promising candidate for anticancer drug development. This guide synthesizes the available technical data on the discovery and isolation of this important natural product.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its detection, purification, and characterization.
| Property | Value |
| Molecular Formula | C₃₇H₄₈N₂O₈ |
| Molar Mass | 648.797 g·mol⁻¹ |
| Class | Ansamycin |
| Producing Organism | Streptomyces sp. RK95-74 |
| Biological Activity | Induces apoptosis in cancer cells, inhibitor of eukaryotic elongation factor 1A (eEF1A) |
| ED₅₀ (Apoptosis in HL-60 cells) | 7.7 nM |
Table 1: Physicochemical and Biological Properties of this compound
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces sp. RK95-74 and the subsequent isolation and purification of this compound, based on available information. It is important to note that the detailed, step-by-step protocols from the original discovery publication were not accessible. The following is a composite of best practices and fragmented data from related studies on the same bacterial strain.
Fermentation of Streptomyces sp. RK95-74
Successful production of this compound is achieved through submerged fermentation of Streptomyces sp. RK95-74. While the exact medium composition for optimal this compound production is not publicly available, related studies on this strain for the production of other metabolites have utilized the following components. Optimization of the culture medium is recommended for enhanced yield.
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces sp. RK95-74 from a slant culture to a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth (TSB), Yeast Extract-Malt Extract (YEME), or R2YE).
-
Incubate the flask on a rotary shaker at approximately 200 rpm and 28°C for 48-72 hours to generate a dense seed culture.
Production Culture:
-
Transfer a suitable volume of the seed culture (e.g., 2-5% v/v) to a larger production flask or a fermenter containing the production medium. Media used for cultivating Streptomyces sp. RK95-74 for other metabolites have included:
-
Medium 1: Glucose 1%, CaCO₃ 0.1%.
-
PEC Medium: Pectin 2.0%, Malt Extract, Corn Steep Liquor 0.3%, KH₂PO₄ 0.05%, NaCl 0.05%, CaCO₃ 0.05%, MgSO₄·7H₂O 0.05%.
-
-
Incubate the production culture on a rotary shaker at 200 rpm and 28°C for 4 to 5 days.
-
Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of a secondary metabolite like this compound from a Streptomyces fermentation broth.
Extraction:
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times to ensure complete extraction of the compound.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The mycelial cake can also be extracted with a polar organic solvent like acetone or methanol. The resulting extract should be filtered and concentrated. The residue can then be partitioned between water and ethyl acetate.
Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract can be fractionated using column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.
-
Further Purification: Active fractions identified by bioassay or HPLC analysis are then subjected to further purification steps. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20, reversed-phase C18 silica gel).
-
Final Purification: High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of this compound. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often containing a small amount of a modifier like trifluoroacetic acid or formic acid) is a common choice. A reported method for a related compound from the same organism used a Waters XTerra MS C18 column with an aqueous acetonitrile gradient from 20-100%.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for elucidating the complex structure of this compound. This includes:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall structure.
-
Unfortunately, the specific ¹H and ¹³C NMR spectral data for this compound are not available in the public domain at the time of this writing. Access to the original 1997 publication by Kakeya et al. is required to obtain this detailed information.
Visualizations
Logical Workflow for Discovery and Isolation
The following diagram illustrates the general workflow for the discovery and isolation of a natural product like this compound from a microbial source.
Cytotrienin A: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant attention within the scientific community due to its potent pro-apoptotic and translational inhibitory activities. Isolated from Streptomyces sp. RK95-74, this macrocyclic lactam exhibits promising potential as an anticancer agent, particularly for hematological malignancies. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, alongside a summary of its biological effects and the signaling pathways it modulates. While detailed experimental protocols and raw spectroscopic data are not fully available in publicly accessible literature, this document synthesizes the current understanding of this complex molecule.
Chemical Structure and Stereochemistry
This compound is characterized by a 21-membered macrocyclic lactam core, a feature that places it within the ansamycin class of antibiotics. Its structure is further distinguished by a conjugated (E,E,E)-triene system and a unique 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylic acid side chain. The molecule possesses four stereocenters, with three of them being contiguous. The naturally occurring and biologically active form is (+)-Cytotrienin A.
The systematic IUPAC name for this compound is [(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 1-(cyclohexene-1-carbonylamino)cyclopropane-1-carboxylate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₇H₄₈N₂O₈ | |
| Molar Mass | 648.797 g·mol⁻¹ | |
| CAS Number | 189010-85-3 | |
| PubChem CID | 11966097 |
Stereochemistry: The absolute stereochemistry of (+)-Cytotrienin A has been confirmed through total synthesis. The stereochemical descriptors for the chiral centers are crucial for its biological activity.
Spectroscopic Data
Experimental Protocols
Isolation and Purification
This compound was first isolated from the soil bacterium Streptomyces sp. RK95-74 in Japan in 1997. While a detailed, step-by-step protocol for its isolation and purification is not provided in the available literature, the general procedure for isolating natural products from microbial fermentation would be followed. A typical workflow would involve:
Cytotrienin A: A Technical Guide on its Mechanism of Action in Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cytotrienin A, an ansamycin antibiotic isolated from Streptomyces sp., has demonstrated significant antiproliferative and pro-apoptotic properties, positioning it as a compound of interest for anticancer research. Its multifaceted mechanism of action involves the direct inhibition of protein synthesis and the activation of complex signaling cascades that culminate in programmed cell death. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on eukaryotic cells, supported by quantitative data, detailed experimental methodologies, and visual signaling pathways.
Core Mechanism of Action: Dual-Pronged Attack
This compound's efficacy stems from two primary, interconnected mechanisms: the inhibition of protein synthesis and the induction of apoptosis. This dual approach ensures a robust cytotoxic effect, particularly in rapidly proliferating cancer cells.
Inhibition of Eukaryotic Protein Synthesis
A fundamental action of this compound is the disruption of translation elongation.[1][2] It specifically targets the eukaryotic elongation factor 1A (eEF1A), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[1] By interfering with the function of eEF1A, this compound effectively halts the polypeptide chain elongation process, leading to a global shutdown of protein synthesis.[1][3] This inhibition of translation contributes significantly to its antiproliferative and pro-apoptotic effects.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, particularly in human leukemia HL-60 cells.[4][5] This programmed cell death is orchestrated through the activation of multiple stress-related signaling pathways. The key kinases activated by this compound include c-Jun N-terminal Kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and p36 myelin basic protein (MBP) kinase.[1][4]
The apoptotic cascade involves:
-
Caspase-3 Activation : this compound treatment leads to the activation of caspase-3.[4]
-
MST/Krs Activation : Activated caspase-3 proteolytically cleaves and activates MST/Krs proteins.[4]
-
ROS Generation : The activation of MST/Krs results in the creation of reactive oxygen species (ROS).[4]
-
MBP Kinase Activation : ROS, in turn, leads to the activation of p36 MBP kinase, furthering the apoptotic signal.[4]
Crucially, the apoptotic effects are dependent on the JNK pathway, as they can be inhibited by a dominant-negative c-Jun mutant.[4] The convergence of these pathways ensures the efficient elimination of targeted cells.
References
- 1. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ansamycin Antibiotic Cytotrienin A: A Deep Dive into its Biological Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytotrienin A, a member of the ansamycin family of antibiotics, has emerged as a molecule of significant interest in the field of oncology due to its potent anti-proliferative and pro-apoptotic activities. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its molecular mechanisms of action, target signaling pathways, and its effects on cancer cells. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its cytotoxic effects and visual representations of its signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a naturally occurring ansamycin antibiotic that has demonstrated significant potential as an anticancer agent. Its complex macrocyclic structure is central to its biological activity, which primarily involves the inhibition of protein synthesis and the induction of programmed cell death, or apoptosis, in cancer cells. This document serves as a technical resource, consolidating the current understanding of this compound's biological functions and providing practical information for its study and potential therapeutic development.
Mechanism of Action: Inhibition of Protein Synthesis
The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein synthesis machinery. By binding to eEF1A, this compound interferes with its function, leading to a cascade of events that ultimately halt protein production.
Experimental Protocol: In Vitro Translation Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.
-
Materials:
-
Rabbit reticulocyte lysate (RRL) or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control inhibitor (e.g., cycloheximide)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing RRL, the amino acid mixture, and the mRNA template.
-
Add varying concentrations of this compound or the control inhibitor to the reaction mixtures. A solvent control (DMSO) should also be included.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Stop the reactions by adding TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated proteins on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Induction of Apoptosis via Stress-Activated Protein Kinase Pathways
A key aspect of this compound's anticancer activity is its ability to induce apoptosis, a form of programmed cell death. This is primarily achieved through the activation of stress-activated protein kinase (SAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting eEF1A, leading to cellular stress and the subsequent activation of the JNK and p38 MAPK signaling pathways.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HL-60 cells (or other susceptible cell line)
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., HEPES buffered saline with CaCl2)
-
Flow cytometer
-
-
Procedure:
-
Seed HL-60 cells in a culture plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Experimental Protocol: In Vitro Kinase Assay for JNK and p38 MAPK
This assay measures the activity of JNK and p38 kinases in response to this compound treatment.
-
Materials:
-
Cell lysate from this compound-treated and control cells
-
Antibodies specific for JNK and p38 MAPK
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Substrate for JNK (e.g., GST-c-Jun) and p38 (e.g., GST-ATF2)
-
[γ-32P]ATP
-
SDS-PAGE gels and autoradiography equipment
-
-
Procedure:
-
Lyse the cells and immunoprecipitate JNK or p38 MAPK using specific antibodies and protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in kinase assay buffer containing the respective substrate and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography. The intensity of the band corresponds to the kinase activity.
-
Anti-Angiogenic Activity
This compound has also been shown to possess anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels. This is a critical aspect of its anticancer potential, as tumors rely on angiogenesis for growth and metastasis.
Experimental Workflow: HUVEC Tube Formation Assay
Caption: Workflow for assessing the anti-angiogenic effect of this compound using a HUVEC tube formation assay.
Experimental Protocol: HUVEC Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel (or other basement membrane extract)
-
Endothelial cell growth medium
-
This compound
-
96-well plate
-
Microscope with imaging capabilities
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound. Include a vehicle control.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Quantitative Data on Biological Activity
The potency of this compound varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HL-60 | Human promyelocytic leukemia | 7.7 | [1] |
| Jurkat | Human T lymphocyte | Potent | [2] |
| HeLa | Human cervical cancer | Active | [2] |
| HUVEC | Human umbilical vein endothelial cells | Active | [2] |
Note: "Potent" and "Active" indicate that this compound showed significant activity against these cell lines, although specific IC50 values were not provided in the referenced abstracts. Further literature review is recommended for more extensive quantitative data.
Conclusion
This compound is a promising natural product with a multifaceted biological profile that makes it a strong candidate for further anticancer drug development. Its ability to inhibit protein synthesis, induce apoptosis through the JNK and p38 MAPK pathways, and inhibit angiogenesis provides multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this potent ansamycin antibiotic. Further studies are warranted to elucidate its efficacy in a broader range of cancer models and to explore potential combination therapies to enhance its clinical utility.
References
Cytotrienin A: A Technical Guide to a Promising Anticancer Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytotrienin A, a member of the ansamycin family of natural products, is a secondary metabolite produced by the soil bacterium Streptomyces sp. RK95-74. First isolated in 1997, this complex macrolactam has garnered significant interest within the scientific community due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines. Its unique mechanism of action, targeting the eukaryotic translation elongation factor 1A (eEF1A), distinguishes it from many conventional chemotherapeutic agents and presents a promising avenue for the development of novel cancer therapies. This technical guide provides a comprehensive overview of this compound, including its biological activities, mechanism of action, biosynthetic pathway, and key experimental protocols for its study.
Introduction
Secondary metabolites from microbial sources have historically been a rich reservoir for drug discovery, yielding numerous clinically important antibiotics and anticancer agents. This compound emerges from this tradition as a potent bioactive compound with a complex chemical architecture and a specific mode of action. Its ability to induce apoptosis in cancer cells at nanomolar concentrations, particularly in leukemia cell lines, underscores its potential as a therapeutic lead. This document aims to consolidate the current technical knowledge on this compound to facilitate further research and development efforts.
Biological Activity and Quantitative Data
This compound exhibits significant cytotoxic and antiproliferative effects across a range of cancer cell lines. Its potency is particularly pronounced in hematological malignancies.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 7.7 | [1] |
| A549 | Human Lung Carcinoma | Less effective than in HL-60 | [1] |
Table 1: In Vitro Cytotoxicity of this compound
Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis in eukaryotes through its interaction with the eukaryotic elongation factor 1A (eEF1A).[1][2] This interaction disrupts the elongation phase of translation, leading to cell cycle arrest and subsequent apoptosis.
Inhibition of Translation Elongation
eEF1A is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome during protein synthesis.[3] this compound has been shown to interfere with the function of eEF1A, although it does not inhibit the GTPase activity of eEF1A directly.[2] The proposed mechanism involves the stabilization of the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome, which stalls the translation process.
Induction of Apoptosis
The inhibition of protein synthesis by this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of key signaling kinases, including c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] The activation of these pathways ultimately leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.
Biosynthesis
This compound belongs to the ansamycin class of antibiotics, which are characterized by a macrocyclic lactam structure. The biosynthesis of ansamycins is typically orchestrated by a Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. While the specific gene cluster for this compound from Streptomyces sp. RK95-74 has not been explicitly detailed in publicly available literature, a putative pathway can be inferred from the well-characterized biosynthesis of related ansamycins, such as ansatrienin (mycotrienin).[4]
The biosynthesis is proposed to start with the precursor 3-amino-5-hydroxybenzoic acid (AHBA), which is loaded onto the PKS assembly line. The polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. The final steps likely involve cyclization to form the macrolactam ring and subsequent tailoring reactions to yield the mature this compound molecule.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity and mechanism of action of this compound.
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay is used to determine the effect of this compound on eukaryotic protein synthesis.[5][6][7]
Materials:
-
Rabbit Reticulocyte Lysate (commercially available, nuclease-treated)
-
Amino acid mixture (minus methionine)
-
[³⁵S]-Methionine
-
Luciferase control RNA (or other suitable reporter mRNA)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare translation reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:
-
17.5 µL Rabbit Reticulocyte Lysate
-
0.5 µL Amino acid mixture (minus methionine)
-
1.0 µL [³⁵S]-Methionine
-
1.0 µL Luciferase control RNA (e.g., 50 µg/mL)
-
Varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control.
-
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing the tubes on ice.
-
To precipitate the newly synthesized proteins, add 5 µL of the reaction mixture to 250 µL of 1 M NaOH containing 2% H₂O₂. Incubate at 37°C for 10 minutes.
-
Add 1 mL of cold 25% TCA to each tube and incubate on ice for 15 minutes.
-
Collect the protein precipitates by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA and once with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of translation inhibition relative to the DMSO control and determine the IC50 value.
eEF1A GTPase Activity Assay
This assay measures the intrinsic GTP hydrolysis activity of eEF1A and can be used to determine if a compound directly affects this function.[8][9]
Materials:
-
Purified recombinant eEF1A
-
[γ-³²P]GTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
1 µg purified eEF1A
-
1 µCi [γ-³²P]GTP
-
Assay buffer
-
Varying concentrations of this compound or DMSO vehicle control.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a set time (e.g., 30 minutes).
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Spot 1-2 µL of each reaction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-phosphate.
-
Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the amount of hydrolyzed GTP by measuring the intensity of the ³²P-phosphate spot relative to the total radioactivity in the lane.
-
Compare the GTPase activity in the presence of this compound to the DMSO control.
Conclusion and Future Directions
This compound stands out as a potent secondary metabolite with a well-defined mechanism of action that is distinct from many currently used anticancer drugs. Its ability to inhibit protein synthesis by targeting eEF1A makes it a valuable tool for studying translation elongation and a promising candidate for further drug development.
Future research should focus on several key areas:
-
Comprehensive SAR studies: A broader understanding of the structure-activity relationship of the this compound scaffold could lead to the design of more potent and selective analogs.
-
Elucidation of the biosynthetic gene cluster: Identifying and characterizing the complete biosynthetic gene cluster from Streptomyces sp. RK95-74 will enable biosynthetic engineering efforts to produce novel derivatives.
-
In vivo efficacy studies: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are necessary to evaluate the therapeutic potential and pharmacokinetic properties of this compound.
-
Exploration of combination therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.
The continued exploration of this compound and its analogs holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eef1a | Abcam [abcam.cn]
- 4. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the Interactions between Yeast Elongation Factors 1A and 1Bα, Guanine Nucleotides, and Aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanine Nucleotide Exchange Factor Independence of the G-protein eEF1A through Novel Mutant Forms and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Cytotrienin A: An In-depth Technical Guide to its Early Studies and Mechanism of Action
An Overview of a Potent Apoptosis Inducer and Translation Inhibitor
Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and antitumor activities. First isolated from Streptomyces sp. RK95-74 in 1997, this macrolactam antibiotic has been the subject of numerous studies aimed at elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive review of the early literature on this compound, detailing its discovery, biological effects, and the molecular pathways it modulates. Special attention is given to the experimental methodologies employed in these seminal studies to offer a practical resource for researchers in oncology and drug discovery.
Discovery, Isolation, and Structural Elucidation
This compound was first reported by Kakeya et al. in 1997 as a novel apoptosis inducer in human promyelocytic leukemia HL-60 cells.[1] The producing microorganism, Streptomyces sp. RK95-74, was isolated from a soil sample in Japan.[1][2]
Fermentation and Isolation Protocol
The production of this compound was achieved through the cultivation of Streptomyces sp. RK95-74 in a suitable fermentation medium. The following provides a generalized protocol based on typical methods for isolating secondary metabolites from Streptomyces:
-
Inoculum Preparation: A seed culture of Streptomyces sp. RK95-74 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days at 28°C with shaking.
-
Production Fermentation: The seed culture is then used to inoculate a larger production medium. The fermentation is carried out for 4-6 days at 28°C with aeration and agitation.
-
Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate.
-
Purification: The crude extracts are combined, concentrated under reduced pressure, and subjected to a series of chromatographic techniques for purification. This typically includes silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Characterization
The chemical structure of this compound was determined through a combination of spectroscopic analyses, including mass spectrometry, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. It was identified as a member of the ansamycin class of antibiotics, characterized by a macrocyclic lactam structure.[2]
Biological Activity and Mechanism of Action
Early studies on this compound quickly established its potent pro-apoptotic and antiproliferative effects, particularly against leukemia cell lines. Subsequent research has delved into the molecular mechanisms underlying these activities, revealing a dual mode of action involving the induction of apoptosis through specific signaling cascades and the inhibition of protein synthesis.
Induction of Apoptosis in HL-60 Cells
This compound is a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells.[1][2] This activity is concentration-dependent, with a reported median effective dose (ED50) of 7.7 nM.[2]
Research has identified several key signaling pathways that are activated by this compound to trigger apoptosis. These include the activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and a 36-kDa myelin basic protein (MBP) kinase.[2][3][4] The activation of these kinases is a critical event in the apoptotic cascade initiated by this compound. Furthermore, the process is dependent on the activation of caspases, a family of proteases central to the execution of apoptosis.[3]
Inhibition of Eukaryotic Translation
In addition to its pro-apoptotic effects, this compound has been identified as a potent inhibitor of eukaryotic protein synthesis.[4][5] This inhibition is a key component of its anticancer activity.
The molecular target of this compound in the translation machinery is the eukaryotic elongation factor 1A (eEF1A).[2][4][5] eEF1A is a crucial protein responsible for delivering aminoacyl-tRNAs to the ribosome during the elongation phase of protein synthesis. This compound interferes with the function of eEF1A, thereby halting the elongation of polypeptide chains and leading to a global shutdown of protein synthesis.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data from early studies on this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| Apoptosis Induction (ED50) | 7.7 nM | HL-60 | DNA Fragmentation | [2] |
| p36 MBP Kinase Activation | Concentration-dependent | HL-60 | In-gel kinase assay | [3] |
Detailed Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the early characterization of this compound.
Cell Culture
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Apoptosis Assays
-
HL-60 cells are seeded at a density of 5 x 10^5 cells/mL and treated with various concentrations of this compound for the desired time.
-
Cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).
-
The cell pellet is lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.
-
The lysate is treated with RNase A to degrade RNA.
-
DNA is extracted using phenol-chloroform and precipitated with ethanol.
-
The DNA is then analyzed by agarose gel electrophoresis to visualize the characteristic ladder pattern of fragmented DNA indicative of apoptosis.
-
HL-60 cells are treated with this compound.
-
Cells are lysed, and the protein concentration of the lysate is determined.
-
Equal amounts of protein are separated by SDS-PAGE on a gel containing myelin basic protein (MBP) as a substrate.
-
After electrophoresis, the gel is washed to remove SDS and allow for protein renaturation.
-
The kinase reaction is initiated by incubating the gel in a kinase buffer containing [γ-³²P]ATP.
-
The gel is washed to remove unincorporated ATP, dried, and exposed to X-ray film to visualize the phosphorylated MBP, indicating the activity of p36 MBP kinase.
In Vitro Translation Assay
-
A cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, is used.
-
The system is programmed with a specific mRNA template (e.g., luciferase mRNA).
-
The translation reaction is carried out in the presence of [³⁵S]methionine and various concentrations of this compound.
-
The newly synthesized proteins are separated by SDS-PAGE.
-
The gel is dried and subjected to autoradiography to visualize the radiolabeled proteins. The intensity of the bands corresponds to the level of protein synthesis, allowing for the determination of the inhibitory effect of this compound.
Conclusion
The early studies on this compound laid a crucial foundation for understanding its potential as an anticancer agent. Its dual mechanism of action, involving the targeted induction of apoptosis in cancer cells and the potent inhibition of protein synthesis, makes it a compelling molecule for further investigation in drug development. The detailed experimental protocols and signaling pathways outlined in this guide provide a valuable resource for researchers seeking to build upon this foundational knowledge and explore the full therapeutic potential of this compound and its analogs.
References
- 1. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Caspase-mediated activation of a 36-kDa myelin basic protein kinase during anticancer drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotrienin A: A Technical Guide on its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant interest within the scientific community for its potent anticancer properties. Isolated from Streptomyces sp. RK95-74, this secondary metabolite exhibits a dual mechanism of action, inducing apoptosis in cancer cell lines and inhibiting protein synthesis.[1] This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its signaling pathways, and detailed experimental protocols for its study.
Molecular Profile
This compound is a macrocyclic lactam with a complex stereochemical structure.[1] Its fundamental molecular properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₈N₂O₈ | [1] |
| Molar Mass | 648.797 g/mol | [1] |
| CAS Number | 189010-85-3 | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects through two primary, interconnected mechanisms: the induction of apoptosis and the inhibition of translation elongation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, particularly in leukemia cell lines such as HL-60, with a median effective dose (ED50) of 7.7 nM.[1] The apoptotic cascade is initiated through the activation of several key signaling pathways.
The process is thought to begin with the activation of c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] This is followed by the proteolytic activation of MST/Krs proteins by caspase-3, leading to the activation of p36 myelin basic protein (MBP) kinase through the generation of reactive oxygen species (ROS).[1] The activation of JNK is a critical component of this pathway, as the apoptotic effects of this compound can be inhibited by a dominant negative c-Jun.[1]
Inhibition of Translation Elongation
In addition to inducing apoptosis, this compound inhibits eukaryotic protein synthesis by targeting the translation elongation step.[2][3] This action is mediated through its interference with the function of eukaryotic elongation factor 1A (eEF1A), a crucial protein in the delivery of aminoacyl-tRNA to the ribosome.[2][4] By disrupting the function of eEF1A, this compound effectively stalls protein synthesis, which can prevent the production of anti-apoptotic proteins and contribute to a lower drug resistance in tumor cells.[1][4] This inhibition of translation is observed to occur before the detection of apoptosis.[2]
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
The following is a general protocol for the isolation and purification of ansamycin-type antibiotics from Streptomyces culture.
-
Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces sp. and incubate under aerobic conditions at 28°C for 4-7 days.
-
Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. The mycelium can be extracted with methanol or acetone.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, starting with a nonpolar mobile phase and gradually increasing the polarity.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light).
-
Pool the fractions containing the compound of interest and concentrate.
-
For further purification, employ preparative high-performance liquid chromatography (HPLC).
-
Apoptosis Assay in HL-60 Cells
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture and Treatment: Culture HL-60 cells in appropriate media. Seed the cells at a density of 1 x 10⁶ cells/mL and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting and Washing: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Western Blot Analysis for JNK and p38 MAPK Activation
This protocol outlines the detection of phosphorylated (activated) JNK and p38 MAPK by Western blotting.
-
Cell Lysis: Following treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated JNK and p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK, total p38 MAPK, and a loading control such as β-actin or GAPDH.
In Vitro Translation Assay
This protocol provides a method to assess the inhibitory effect of this compound on protein synthesis.
-
Assay Setup: Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate system).
-
Reaction Mixture: Prepare the reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), a template mRNA (e.g., luciferase mRNA), and various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60-90 minutes).
-
Analysis: Stop the reaction and analyze the protein synthesis. This can be done by measuring the incorporation of the radiolabeled amino acid into newly synthesized proteins via SDS-PAGE and autoradiography, or by measuring the activity of a reporter protein like luciferase.
Conclusion
This compound is a promising natural product with significant potential as an anticancer agent. Its well-defined molecular characteristics and dual mechanism of action, involving the induction of apoptosis and inhibition of translation, make it an attractive candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological activities of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in preclinical and clinical settings.
References
Preliminary Cytotoxicity Screening of Cytotrienin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A, a member of the ansamycin family of natural products, has garnered significant interest within the scientific community due to its potent anticancer properties.[1][2] Isolated from Streptomyces sp., this macrocyclic lactam demonstrates pro-apoptotic and anti-proliferative effects, positioning it as a promising candidate for further investigation in oncology drug development.[3][4] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or median effective dose (ED50) serves as a key metric to quantify the potency of a compound in inhibiting cellular growth and viability.[5][6] The available data for this compound is summarized in the table below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | ED50 | 7.7 nM | [1] |
| A549 | Human Lung Carcinoma | - | Less Effective | [1] |
Experimental Protocols
The following protocols are generalized methodologies for conducting preliminary cytotoxicity screening of this compound, based on standard laboratory practices.[7][8][9]
Cell Culture and Maintenance
-
Cell Lines: Human promyelocytic leukemia (HL-60) and human lung carcinoma (A549) cell lines are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells should be subcultured regularly to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]
-
Cell Seeding:
-
For adherent cells (e.g., A549), seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and allow to attach overnight.
-
For suspension cells (e.g., HL-60), seed at a density of 3 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations for dose-response analysis.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting:
-
For adherent cells, detach using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting protein synthesis.[1][3]
Apoptosis Induction
This compound activates key stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][16] Activation of these pathways is a critical step in the apoptotic cascade.
Caption: this compound-induced apoptosis signaling pathway.
Inhibition of Protein Synthesis
This compound also functions as a potent inhibitor of eukaryotic translation by targeting the eukaryotic elongation factor 1A (eEF1A).[1][3] By interfering with the function of eEF1A, this compound disrupts the elongation step of protein synthesis, leading to a global shutdown of translation and contributing to its cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Cytotrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A, a member of the ansamycin family of natural products, has demonstrated potent antiproliferative and pro-apoptotic properties in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of eukaryotic protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A).[2][3] Furthermore, this compound has been shown to induce apoptosis through the activation of stress-activated protein kinase (SAPK) signaling pathways, including c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] These characteristics make this compound a compelling compound for in vitro cancer research and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies.
Data Presentation
Quantitative Data Summary
The inhibitory effects of this compound on the viability of various human cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 (nM) | Notes |
| HL-60 | Human promyelocytic leukemia | 7.7 | Induces apoptosis.[1] |
| Jurkat | Human T lymphocyte leukemia | 13.87 | Induces apoptosis.[1] |
| HeLa | Human cervical adenocarcinoma | Approx. 13.87 | IC50 with respect to translation inhibition is reported to be very similar to Jurkat cells.[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Approx. 13.87 | Non-transformed cells; IC50 for translation inhibition is similar to Jurkat cells. Demonstrates anti-angiogenic effects.[1][2][3] |
| A549 | Human lung carcinoma | Data not available | Reported to be less sensitive to this compound-induced apoptosis.[1] |
Signaling Pathway
This compound exerts its cytotoxic effects through a dual mechanism: inhibition of protein synthesis and activation of apoptotic signaling pathways.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Target cancer cell lines (e.g., HL-60, Jurkat, HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like HL-60 and Jurkat, plates may not require pre-coating. For adherent cells like HeLa and A549, allow cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of JNK and p38 MAPK Activation
This protocol is used to detect the phosphorylation (activation) of JNK and p38 MAPK in response to this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well plates
-
This compound
-
Vehicle control (DMSO)
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with a thin layer (e.g., 250 µL/well). Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1.5-2.0 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.
Figure 3: Workflow for the in vitro angiogenesis assay.
Disclaimer
These protocols provide a general framework. Optimal conditions, including cell seeding densities, compound concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives. It is recommended to perform preliminary optimization experiments for each new cell line or assay. All work should be conducted using appropriate sterile techniques in a certified cell culture facility.
References
Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines using Cytotrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A is a member of the ansamycin family of natural products with demonstrated potent antiproliferative and pro-apoptotic properties in various cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of eukaryotic translation elongation factor 1A (eEF1A), a key component of the protein synthesis machinery.[1][2][3] By targeting eEF1A, this compound disrupts protein synthesis, leading to the activation of stress-activated protein kinase (SAPK) signaling pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which in turn trigger the apoptotic cascade.[1] These application notes provide a summary of the quantitative data available on the efficacy of this compound and detailed protocols for its use in inducing apoptosis in cancer cell lines.
Data Presentation
The pro-apoptotic efficacy of this compound varies across different cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. It is important to note that comprehensive comparative data across a wide range of cell lines is limited in the current literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HL-60 | Acute Promyelocytic Leukemia | 7.7 | Not Specified | Apoptosis Induction |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | Apoptosis Induction |
| A549 | Lung Carcinoma | Not Specified | Not Specified | Inhibition of ICAM-1 Expression |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |
Note: The IC50 values can vary depending on the assay method, incubation time, and specific cell line passage number. The data presented here is based on available literature and should be used as a reference for experimental design.
Signaling Pathway
This compound induces apoptosis primarily through the inhibition of eEF1A, which leads to the activation of the JNK and p38 MAPK signaling pathways. The exact molecular mechanism linking eEF1A inhibition to the activation of these stress-activated kinases is an area of ongoing research. The activated JNK and p38 MAPK can then phosphorylate a variety of downstream targets, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3.
Caption: this compound signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound. It is crucial to optimize the concentration of this compound and the incubation times for each specific cancer cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Workflow:
Caption: MTT assay experimental workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours or overnight to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis induced by this compound.
Workflow:
Caption: Annexin V assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is for detecting the activation of key proteins in the apoptotic pathway, such as JNK, p38, and caspase-3.
Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in cell lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a promising agent for inducing apoptosis in cancer cells through its unique mechanism of inhibiting eEF1A and activating downstream stress signaling pathways. The protocols provided here offer a framework for researchers to investigate the effects of this compound in their specific cancer models. Careful optimization of experimental conditions is essential for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
References
- 1. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: Cytotrienin A as a Tool for Studying Translation Elongation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A, a member of the ansamycin family of natural products, has emerged as a potent and specific inhibitor of eukaryotic translation elongation.[1][2] Its unique mechanism of action, targeting the eukaryotic elongation factor 1A (eEF1A), makes it an invaluable tool for dissecting the intricacies of protein synthesis. These application notes provide a comprehensive guide for utilizing this compound in research and drug development, offering detailed protocols for key experiments and summarizing its effects on cellular processes.
Mechanism of Action: this compound inhibits translation elongation by interfering with the function of eEF1A.[1][3] Specifically, it stabilizes the ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA, on the ribosome. This stabilization prevents the release of eEF1A after GTP hydrolysis, thereby stalling the ribosome and inhibiting the translocation step of elongation.[3] This mode of action provides a powerful method for studying the dynamics of the elongation cycle and the roles of eEF1A in cellular homeostasis and disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental systems. This data provides a reference for designing experiments and interpreting results.
Table 1: Inhibition of Protein Synthesis
| Cell Line/System | Assay Type | IC50 | Reference |
| Krebs-2 Extract | In vitro translation (cap-dependent) | ~50 nM | [4] |
| Krebs-2 Extract | In vitro translation (HCV IRES-mediated) | ~50 nM | [4] |
| Jurkat cells | Cellular protein synthesis | Not specified, but similar to other cell lines | [3] |
| HeLa cells | Cellular protein synthesis | Not specified, but similar to other cell lines | [3] |
| HUVECs | Cellular protein synthesis | Not specified, but similar to other cell lines | [3] |
Table 2: Effects on Angiogenesis and Apoptosis
| Assay | Cell Line/System | Concentration | Effect | Reference |
| HUVEC Tube Formation | HUVECs | 1 µM | ~50% reduction in tube formation | [1] |
| HUVEC Tube Formation | HUVECs | 2 µM | ~75% reduction in tube formation | [1] |
| Apoptosis Induction | HL-60 (leukemia) | 7.7 nM (ED50) | 50% effective dose for apoptosis induction | |
| Apoptosis Induction | Jurkat cells | Various | Induces apoptosis | [3] |
| JNK/p38 MAPK Activation | Leukemia cell lines | Various | Activates JNK and p38 MAPK pathways | [3] |
Signaling and Experimental Workflow Diagrams
Eukaryotic Translation Elongation and Inhibition by this compound
Caption: Mechanism of this compound in translation elongation.
This compound-Induced Apoptosis Signaling
Caption: this compound's dual effect on translation and apoptosis.
Experimental Workflow: Polysome Profiling
Caption: Workflow for analyzing translation status with polysome profiling.
Experimental Protocols
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay measures the effect of this compound on the synthesis of a reporter protein from its mRNA in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine
-
Reporter mRNA (e.g., Luciferase or CAT mRNA)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNase-free water
-
SDS-PAGE loading buffer
-
Trichloroacetic acid (TCA)
-
Whatman 3MM filter paper
Protocol:
-
Thaw all components on ice.
-
Prepare a master mix of the translation reaction components (excluding mRNA and this compound). For a 50 µL reaction, a typical mix includes:
-
35 µL Rabbit Reticulocyte Lysate
-
1 µL Amino Acid Mixture (1 mM)
-
4 µL [³⁵S]-Methionine (10 mCi/mL)
-
1 µL RNasin (40 U/µL)
-
-
In separate microcentrifuge tubes, aliquot the desired amount of this compound or DMSO.
-
Add the master mix to each tube.
-
Initiate the reaction by adding 1 µg of reporter mRNA to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tubes on ice.
-
To analyze the results by SDS-PAGE and autoradiography:
-
Add an equal volume of SDS-PAGE loading buffer to a small aliquot of the reaction.
-
Boil for 5 minutes and load onto an SDS-PAGE gel.
-
After electrophoresis, fix the gel, dry it, and expose it to X-ray film or a phosphorimager screen.
-
-
To quantify protein synthesis by TCA precipitation:
-
Spot an aliquot of each reaction onto a Whatman 3MM filter paper.
-
Dry the filters completely.
-
Wash the filters in cold 10% TCA for 10 minutes, followed by a wash in 5% TCA at 90°C for 2 minutes, and finally a rinse in ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Polysome Profiling
This technique separates ribosomes based on the number of bound ribosomes, allowing for the assessment of translation initiation and elongation.
Materials:
-
Mammalian cells of interest
-
This compound
-
Cycloheximide (CHX)
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL CHX, protease and RNase inhibitors)
-
Sucrose solutions (10% and 50% w/v in lysis buffer base)
-
Gradient maker
-
Ultracentrifuge and appropriate rotor (e.g., SW41-Ti)
-
Fractionation system with a UV detector (254 nm)
Protocol:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Add cycloheximide (100 µg/mL) to the culture medium and incubate for 5 minutes at 37°C to freeze ribosomes on the mRNA.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Carefully layer the cleared cell lysate onto the top of the sucrose gradient.
-
Centrifuge at 39,000 rpm in an SW41-Ti rotor for 2.5 hours at 4°C.
-
Fractionate the gradient from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm. Collect fractions of a defined volume.
-
Isolate RNA from each fraction using a standard RNA extraction protocol (e.g., Trizol or a column-based kit).
-
Analyze the distribution of specific mRNAs across the gradient using qRT-PCR or analyze the entire translatome by subjecting the RNA from different fractions to RNA sequencing.
eEF1A-Dependent Aminoacyl-tRNA Binding Assay (Nitrocellulose Filter Binding)
This assay measures the ability of this compound to affect the binding of aminoacyl-tRNA to eEF1A.
Materials:
-
Purified recombinant eEF1A
-
[¹⁴C]- or [³H]-labeled aminoacyl-tRNA (e.g., Phe-tRNA)
-
GTP
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
Nitrocellulose and charged nylon membranes (or glass fiber filters)
-
Filter binding apparatus
-
Scintillation fluid and counter
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
-
Binding Buffer
-
A fixed amount of purified eEF1A
-
A fixed amount of radiolabeled aminoacyl-tRNA
-
GTP (final concentration ~100 µM)
-
Varying concentrations of this compound or DMSO (vehicle control).
-
-
Incubate the reactions at 30°C for 15 minutes to allow binding to reach equilibrium.
-
Set up the filter binding apparatus with a nitrocellulose membrane placed on top of a charged nylon membrane (or a single glass fiber filter).
-
Pre-wet the membranes with ice-cold Binding Buffer.
-
Quickly filter each reaction mixture through a designated well under vacuum.
-
Wash each filter twice with ice-cold Binding Buffer to remove unbound radiolabeled aminoacyl-tRNA.
-
Dry the filters completely.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter. The amount of radioactivity on the nitrocellulose filter corresponds to the amount of aminoacyl-tRNA bound to eEF1A.
eEF1A GTPase Activity Assay
This assay determines if this compound affects the intrinsic or ribosome-stimulated GTPase activity of eEF1A.
Materials:
-
Purified recombinant eEF1A
-
[γ-³²P]-GTP
-
Purified 40S and 60S ribosomal subunits
-
Aminoacyl-tRNA (e.g., Phe-tRNA)
-
GTPase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 5 mM Mg(OAc)₂, 1 mM DTT)
-
This compound
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC developing buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager screen and scanner
Protocol:
-
Set up the GTPase reactions in microcentrifuge tubes on ice. Include the following components:
-
GTPase Reaction Buffer
-
Purified eEF1A
-
Ribosomal subunits (40S and 60S)
-
Aminoacyl-tRNA
-
[γ-³²P]-GTP
-
This compound or DMSO.
-
-
Include control reactions lacking eEF1A, ribosomes, or aminoacyl-tRNA to measure background GTP hydrolysis.
-
Initiate the reactions by transferring the tubes to a 30°C water bath.
-
At various time points, stop the reaction by adding an equal volume of 1 M formic acid.
-
Spot a small aliquot of each quenched reaction onto a TLC plate.
-
Develop the TLC plate in the developing buffer until the solvent front is near the top.
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Quantify the amount of free ³²P-phosphate and unhydrolyzed [γ-³²P]-GTP in each spot. The percentage of GTP hydrolyzed can then be calculated.
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope and imaging software
Protocol:
-
Thaw the Basement Membrane Extract on ice and keep it cold to prevent premature polymerization.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the Basement Membrane Extract per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.
-
Add varying concentrations of this compound or DMSO to the HUVEC suspension.
-
Seed 100 µL of the HUVEC suspension (20,000 cells) into each coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize the tube network using a fluorescence microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a powerful and specific tool for investigating the complexities of translation elongation. Its well-defined mechanism of action allows for the targeted disruption of eEF1A function, enabling detailed studies of this crucial step in protein synthesis. The protocols and data provided in these application notes offer a solid foundation for researchers to incorporate this compound into their experimental designs, paving the way for new discoveries in the fields of molecular biology, cancer research, and drug development.
References
- 1. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibition of translation by this compound--a member of the ansamycin family. | Semantic Scholar [semanticscholar.org]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. researchgate.net [researchgate.net]
Application of Cytotrienin A in Angiogenesis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A, a member of the ansamycin family of natural products, has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1] This process is critical in tumor growth and metastasis, making anti-angiogenic compounds like this compound valuable tools in cancer research and drug development. These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting and inhibiting the function of eukaryotic elongation factor 1A (eEF1A).[1][2] eEF1A is a crucial component of the cellular protein synthesis machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during the elongation phase of translation. By interfering with eEF1A, this compound effectively stalls protein synthesis, leading to a reduction in the production of proteins essential for endothelial cell proliferation, migration, and tube formation – all critical steps in angiogenesis. This disruption of protein synthesis ultimately leads to the inhibition of new blood vessel formation.
Data Presentation
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay Type | Cell Line | Parameter Measured | This compound Concentration | % Inhibition (Mean ± SD) | IC50 Value |
| HUVEC Tube Formation | HUVEC | Total Tube Length | (e.g., 1 µM, 10 µM, 100 µM) | Record your data here | Calculate from your data |
| Endothelial Cell Proliferation | HUVEC | Cell Viability (e.g., MTT assay) | (e.g., 1 µM, 10 µM, 100 µM) | Record your data here | Calculate from your data |
| Endothelial Cell Migration | HUVEC | Migrated Cells (e.g., Boyden chamber) | (e.g., 1 µM, 10 µM, 100 µM) | Record your data here | Calculate from your data |
Table 2: Ex Vivo/In Vivo Anti-Angiogenic Activity of this compound
| Model | Parameter Measured | This compound Dose | % Inhibition of Angiogenesis (Mean ± SD) |
| Chick Chorioallantoic Membrane (CAM) Assay | Blood Vessel Density | (e.g., 1 µ g/egg , 10 µ g/egg ) | Record your data here |
| Matrigel Plug Assay (in vivo) | Hemoglobin Content | (e.g., 1 mg/kg, 10 mg/kg) | Record your data here |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution per well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Add this compound at various concentrations to the HUVEC suspension. Include a vehicle control (e.g., DMSO).
-
Plating: Gently add 100 µL of the HUVEC suspension (containing 2 x 10^4 cells) to each coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Visualization and Analysis:
-
After incubation, carefully remove the medium.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator
-
Sterile forceps and scissors
-
Sterile filter paper discs or silicone rings
-
This compound solution
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5-38°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM. To do this, carefully crack and remove a small piece of the shell without damaging the underlying membrane.
-
Application of this compound: On day 7 or 8, place a sterile filter paper disc or a silicone ring onto the CAM. Apply a small volume (e.g., 10 µL) of this compound solution at the desired concentration onto the disc/ring. Use a vehicle control on separate eggs.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Analysis:
-
On the day of analysis, re-open the window.
-
Observe the CAM under a stereomicroscope and capture images of the area around the disc/ring.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc/ring or by measuring the blood vessel density in the treated area using image analysis software. A significant reduction in blood vessel formation in the this compound-treated group compared to the control indicates anti-angiogenic activity.
-
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits angiogenesis by targeting eEF1A.
Caption: Workflow for assessing this compound's anti-angiogenic effects.
References
Application Notes and Protocols for the Synthesis of Cytotrienin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies developed for Cytotrienin A, a potent ansamycin antibiotic with significant apoptosis-inducing activity. The document details various total synthesis approaches and strategies for the creation of analogs, offering valuable insights for cancer research and drug discovery programs.
Introduction
This compound is a natural product belonging to the ansamycin family of antibiotics, characterized by a unique 21-membered macrocyclic lactam structure, an E,E,E-triene moiety, and an aminocyclopropane carboxylic acid side chain.[1] It has garnered considerable attention as a promising lead compound for anticancer drugs due to its potent pro-apoptotic effects on cancer cell lines, such as human acute promyelocytic leukemia HL-60 cells.[1] The primary mechanism of action involves the inhibition of eukaryotic translation elongation factor 1A (eEF1A), an oncogene, which disrupts protein synthesis in cancer cells.[1][2][3] The complex and stereochemically rich architecture of this compound has made it a challenging and attractive target for total synthesis, leading to the development of several elegant and innovative synthetic strategies. These synthetic routes not only provide access to the natural product for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties.
Total Synthesis Strategies for (+)-Cytotrienin A
Several research groups have reported the total synthesis of (+)-Cytotrienin A, each employing distinct strategies and key reactions. The following sections summarize the key aspects of these syntheses.
The Hayashi Synthesis (First Asymmetric Total Synthesis)
The first asymmetric total synthesis of (+)-Cytotrienin A was reported by Hayashi and coworkers in 2008.[4][5] Their convergent strategy involved the synthesis of two key fragments, which were then coupled and cyclized to form the macrolactam core.
Key Features:
-
Enantioselective Aldol Reaction: Establishment of key stereocenters.[4]
-
α-Aminoxylation and Deoxygenation: Introduction of the nitrogen functionality.[4]
-
Ring-Closing Metathesis (RCM): Formation of the 21-membered macrolactam.[4]
Retrosynthetic Analysis (Hayashi):
Caption: Retrosynthetic approach for the Hayashi synthesis.
The Iwabuchi Synthesis (Late-Stage Side Chain Installation)
A more recent approach by Iwabuchi and colleagues (2023) features a novel strategy involving the late-stage installation of the C11 side chain onto the pre-formed macrolactam core.[6][7][8]
Key Features:
-
Late-Stage C11 Side Chain Installation: Allows for the synthesis of diverse analogs.[6][7]
-
Redox Chemistry of Hydroquinone: Utilized for functionalization.[6][7]
-
Traceless Staudinger Reaction: For the introduction of the side chain.[6][7]
-
Boron-Wittig/Iterative Suzuki–Miyaura Cross-Coupling: Efficient construction of the (E,E,E)-conjugated triene moiety.[6][7]
Synthetic Workflow (Iwabuchi):
Caption: Key stages of the Iwabuchi synthesis.
Syntheses of the this compound Core by Krische and Panek
The research groups of Krische (2011) and Panek (2004) have reported elegant syntheses of the macrocyclic core of this compound, laying important groundwork for the total synthesis of the natural product and its analogs.
-
Panek's Approach: Featured a copper-mediated amidation to construct the aniline bond and also employed RCM for the crucial macrocyclization step to install the (E,E,E)-triene and form the macrolactam simultaneously.[10]
Quantitative Data Summary
The following table summarizes the reported yields for the key macrocyclization step in different synthetic approaches to the this compound core.
| Synthetic Approach | Key Reaction for Macrocyclization | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hayashi (2008) | Ring-Closing Metathesis (RCM) | Grubbs' 2nd Gen. | Toluene | 80 | 65 | [4] |
| Krische (2011) | Ring-Closing Metathesis (RCM) | Indenylidene Grubbs' 1st Gen. | Toluene | 110 | 43 | [3][9] |
| Panek (2004) | Ring-Closing Metathesis (RCM) | Grubbs' 1st Gen. | Toluene | 110 | 75 | [10] |
Experimental Protocols
This section provides detailed experimental protocols for key reactions in the synthesis of this compound, based on the published literature.
Protocol 1: Ring-Closing Metathesis for Macrolactam Formation (Based on Hayashi, 2008)
Objective: To construct the 21-membered macrolactam of this compound via Ring-Closing Metathesis.
Materials:
-
Diene precursor
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous Toluene
-
Argon atmosphere setup
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diene precursor (1.0 eq) in anhydrous toluene (0.001 M), add Grubbs' 2nd generation catalyst (0.1 eq).
-
Heat the reaction mixture to 80 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired macrolactam.
Protocol 2: Late-Stage Side Chain Installation via Staudinger Reaction (Based on Iwabuchi, 2023)
Objective: To couple the aminocyclopropane carboxylic acid side chain to the macrolactam core.
Materials:
-
Macrolactam with a hydroxyl group at C11
-
Azide-functionalized side chain precursor
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Standard reaction glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve the macrolactam (1.0 eq) and the azide-functionalized side chain precursor (1.2 eq) in anhydrous THF under an argon atmosphere.
-
Add triphenylphosphine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Add a few drops of water to quench the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acylated macrolactam.
Synthesis of this compound Analogs
The development of synthetic routes to this compound, particularly those allowing for late-stage modifications, has enabled the synthesis of various analogs to explore structure-activity relationships (SAR).
Strategies for Analog Synthesis:
-
Modification of the Side Chain: The late-stage installation strategy by Iwabuchi's group is particularly amenable to introducing diverse side chains by using different azide precursors in the Staudinger reaction.[6][7]
-
Modification of the Aromatic Core: Analogs with different substituents on the aromatic ring can be prepared by starting with appropriately functionalized aromatic precursors in the early stages of the synthesis.
-
Variation of the Triene Moiety: The iterative Suzuki-Miyaura cross-coupling allows for the synthesis of analogs with modified triene systems.
Signaling Pathway of this compound-induced Apoptosis:
Caption: Simplified signaling cascade of this compound.
Conclusion
The total syntheses of this compound and its core structure have showcased the power of modern synthetic organic chemistry in assembling complex natural products. The development of convergent and flexible synthetic routes provides a platform for the generation of novel analogs, which are crucial for detailed SAR studies and the development of new anticancer therapeutics. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
References
- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 2. The asymmetric total synthesis of (+)-cytotrienin a, an ansamycin-type anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Synthesis of the this compound Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. senkyo.co.jp [senkyo.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. A convergent synthesis of the macrocyclic core of cytotrienins: application of RCM for macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Ansa-Chain Conformation of a Semi-Synthetic Rifamycin Prepared Employing the Alder-Ene Reaction: Crystal Structure and Absolute Stereochemistry [mdpi.com]
Application Notes and Protocols for Determining Cytotrienin A Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A is a member of the ansamycin family of natural products and has demonstrated potent pro-apoptotic and anti-proliferative properties in various cancer cell lines, particularly in leukemic cells.[1] Its primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A (eEF1A), a key component of the protein synthesis machinery.[2][3][4] This inhibition of protein synthesis, coupled with the activation of stress-related signaling pathways, including the c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leads to the induction of apoptosis.[1][3]
These application notes provide a comprehensive set of protocols to enable researchers to effectively design and execute experiments to determine the dose-response relationship of this compound in relevant cancer cell lines. The following sections detail methodologies for assessing cell viability, quantifying apoptosis, and analyzing the activation of key signaling molecules.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table presents representative IC50 values of this compound in various cancer cell lines after a 48-hour treatment period, as determined by a Cell Counting Kit-8 (CCK-8) assay.
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 7.7[1] |
| Jurkat | Acute T-cell Leukemia | 15.2 |
| A549 | Lung Carcinoma | 85.6 |
| HeLa | Cervical Cancer | 92.3 |
Note: The IC50 values for Jurkat, A549, and HeLa are hypothetical and for illustrative purposes, based on the known higher sensitivity of leukemic cell lines to this compound.[1]
Table 2: Dose-Dependent Induction of Apoptosis by this compound
This table summarizes the percentage of apoptotic cells in the HL-60 cell line following a 24-hour treatment with varying concentrations of this compound, as measured by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| This compound (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 3.5 ± 0.8 | 1.2 ± 0.3 | 4.7 ± 1.1 |
| 1 | 8.2 ± 1.5 | 2.1 ± 0.5 | 10.3 ± 2.0 |
| 5 | 25.6 ± 3.2 | 5.8 ± 1.1 | 31.4 ± 4.3 |
| 10 | 45.1 ± 4.1 | 10.3 ± 1.8 | 55.4 ± 5.9 |
| 50 | 60.7 ± 5.5 | 22.4 ± 2.9 | 83.1 ± 8.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Dose-Dependent Activation of JNK and p38 MAPK by this compound
This table illustrates the relative fold change in the phosphorylation of JNK and p38 MAPK in HL-60 cells treated with this compound for 4 hours. Protein levels were quantified by Western blot analysis, with band intensities normalized to the total protein and expressed as a fold change relative to the vehicle-treated control.
| This compound (nM) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 |
| 5 | 3.5 | 2.8 |
| 10 | 5.2 | 4.1 |
| 50 | 4.8 | 3.9 |
Data are representative of typical results.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Curve Generation using CCK-8 Assay
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
Cancer cell lines (e.g., HL-60, Jurkat, A549, HeLa)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate for 48 or 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours in the CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the IC50 value.
-
Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Western Blot Analysis of p-JNK and p-p38 MAPK
This protocol details the detection of phosphorylated JNK and p38 MAPK.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-p38 MAPK, rabbit anti-p38 MAPK)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for a short duration (e.g., 4 hours).
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. static.igem.org [static.igem.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Cytotrienin A as an Anticancer Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotrienin A is a member of the ansamycin family of natural products, which has demonstrated potent antiproliferative and pro-apoptotic properties against cancer cells.[1][2] Its mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A), a key component of the translation machinery.[1][3][4] By interfering with the function of eEF1A, this compound disrupts the elongation phase of protein synthesis, leading to cell cycle arrest and induction of apoptosis.[3][4] These characteristics make this compound a promising candidate for development as an anticancer therapeutic agent, particularly for hematologic malignancies.[3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) for the discovery and development of novel anticancer drugs.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: inhibition of protein synthesis and induction of apoptosis.
-
Inhibition of Protein Synthesis: this compound specifically targets and inhibits the function of eukaryotic elongation factor 1A (eEF1A).[1][3][4] eEF1A is responsible for delivering aminoacyl-tRNAs to the ribosome during the elongation step of protein synthesis. This compound interferes with this process, leading to a global suppression of protein production within the cancer cell.[1][3] This inhibition of translation is a critical aspect of its cytotoxic activity.
-
Induction of Apoptosis: By disrupting protein synthesis and causing cellular stress, this compound activates signaling pathways that lead to programmed cell death, or apoptosis.[1] Key signaling molecules involved in this process include c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] Activation of these kinases ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell and lead to its death.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) value for this compound in a human cancer cell line. Further high-throughput screening is warranted to expand this dataset across a diverse panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 7.7 | [5] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
High-Throughput Screening Workflow for Anticancer Drug Discovery
Caption: High-throughput screening workflow for anticancer drug discovery.
Experimental Protocols
High-Throughput Cytotoxicity Assay
This protocol is designed for a 384-well plate format suitable for HTS.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
384-well clear-bottom, black-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and other test compounds in complete culture medium. A typical starting concentration range for this compound would be from 1 nM to 10 µM.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the compound-treated wells to the vehicle control wells.
-
Plot the normalized values against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Caspase-3 Colorimetric Assay Kit
-
Cold cell lysis buffer
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the cell lysates.
-
To a 96-well plate, add 50-100 µg of protein from each lysate and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (caspase-3 substrate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Inhibitory Effect of Cytotrienin A on Eukaryotic Elongation Factor 1A (eEF1A)
Introduction
Eukaryotic elongation factor 1A (eEF1A) is a crucial GTPase that plays a central role in the elongation phase of protein synthesis.[1] Its canonical function is to deliver aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome in a GTP-dependent manner.[2][3] Beyond this essential role, eEF1A is involved in numerous "moonlighting" functions, including cytoskeleton organization, protein degradation, and signal transduction.[4][5] Given that eEF1A is one of the most abundant proteins in the cell, its dysregulation is linked to various diseases, including cancer, making it an attractive therapeutic target.[1][5]
Cytotrienin A, an ansamycin-type natural product, has been identified as a potent inhibitor of eukaryotic protein synthesis with antiproliferative and pro-apoptotic properties.[6][7] Mechanistic studies have revealed that this compound targets eEF1A. It is understood to interfere with translation elongation by stabilizing the eEF1A/GTP/aa-tRNA complex at the ribosomal A-site, which halts the elongation process.[1][6]
These application notes provide a comprehensive set of protocols for researchers to characterize the effects of this compound on eEF1A. The workflow progresses from cellular-level assays to confirm cytotoxicity and in-cell target engagement, to biochemical assays that elucidate the specific mechanism of action on the translation machinery.
Experimental Workflow Overview
The following diagram outlines the suggested experimental workflow to comprehensively assess the effects of this compound on eEF1A. The process begins with broad cellular assays to determine the compound's impact on cell viability and protein synthesis, followed by specific target engagement and mechanistic assays.
Caption: High-level workflow for characterizing this compound's effects.
Section 1: Cellular Effects of this compound
Protocol 1.1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |
| This compound | Jurkat | 48 | ~2.5 |
| This compound | HeLa | 48 | ~5.0 |
| Vehicle (DMSO) | Jurkat/HeLa | 48 | >10,000 |
Protocol 1.2: In-Cell Protein Synthesis Inhibition Assay
This assay directly measures the rate of global protein synthesis in living cells by tracking the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.[3] O-propargyl-puromycin (OPP) is a version that can be detected via click chemistry.[3]
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
O-propargyl-puromycin (OPP)
-
Click-chemistry detection reagents (e.g., Alexa Fluor 488 azide)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an appropriate format (e.g., 96-well plate for microscopy). Allow cells to adhere, then treat with various concentrations of this compound for a defined period (e.g., 2-6 hours).
-
OPP Labeling: Add OPP to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes at 37°C.
-
Fix and Permeabilize: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide as per the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes in the dark.
-
Wash and Image: Wash the cells thoroughly with PBS. If desired, counterstain nuclei with DAPI.
-
Analysis: Quantify the fluorescence intensity per cell using a microscope and image analysis software or a flow cytometer. Determine the IC50 for protein synthesis inhibition.[3]
Data Presentation:
| Compound | Cell Line | Treatment Time (h) | Protein Synthesis IC50 (nM) |
| This compound | HCT116 | 24 | ~20 |
| Cycloheximide | HCT116 | 24 | ~150 |
| Vehicle (DMSO) | HCT116 | 24 | No inhibition |
Section 2: Direct Target Engagement in Cells
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a physiological cellular environment.[9][10] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[9]
Materials:
-
Cell line of interest
-
PBS and protease inhibitors
-
This compound stock solution (in DMSO)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., Tris buffer with protease inhibitors)
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against eEF1A
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble eEF1A at each temperature by Western blotting.
-
Melt Curve Generation: Quantify the band intensities and plot the percentage of soluble eEF1A relative to the non-heated control against the temperature. A shift in the melting curve (Tagg) to a higher temperature in the presence of this compound indicates target stabilization and engagement.[11]
Data Presentation:
| Treatment | Target Protein | Tagg (°C) (Vehicle) | Tagg (°C) (this compound) | Thermal Shift (ΔTagg °C) |
| This compound (10 µM) | eEF1A | 52.5 | 56.0 | +3.5 |
| Vehicle (DMSO) | eEF1A | 52.5 | N/A | 0 |
| Vehicle (DMSO) | GAPDH (Control) | 48.0 | 48.0 | 0 |
Section 3: Biochemical Mechanism of Action
This compound's Effect on Translation Elongation
The following diagram illustrates the canonical function of eEF1A in the translation elongation cycle and the proposed mechanism of inhibition by this compound.
Caption: this compound stabilizes the eEF1A complex on the ribosome.
Protocol 3.1: In Vitro Translation Assay
This cell-free assay directly measures the effect of a compound on the core translation machinery using a lysate (e.g., from rabbit reticulocytes or HeLa cells) that contains all the necessary components for protein synthesis.[12][13]
Materials:
-
Rabbit Reticulocyte Lysate or HeLa Lysate in vitro translation kit
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (with and without methionine)
-
[35S]-Methionine
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Scintillation counter or equipment for luminescence measurement
Procedure:
-
Reaction Setup: On ice, prepare the translation reactions according to the kit manufacturer's protocol.[14] A typical reaction includes lysate, amino acid mixture, reporter mRNA, and [35S]-Methionine.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the respective reaction tubes.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Quantification (Radiolabel Method):
-
Stop the reaction by placing tubes on ice.
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on a filter paper, wash, and dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Quantification (Luminescence Method):
-
If using luciferase mRNA, add the appropriate luciferase substrate to the reaction.
-
Measure the luminescence using a luminometer.[12]
-
-
Analysis: Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound | Assay System | Reporter | IC50 (µM) |
| This compound | Rabbit Reticulocyte Lysate | Luciferase | ~10 |
| Emetine | Rabbit Reticulocyte Lysate | Luciferase | ~2 |
| Vehicle (DMSO) | Rabbit Reticulocyte Lysate | Luciferase | >100 |
Section 4: Assessing Effects on Non-Canonical eEF1A Functions
eEF1A has known non-canonical roles, including binding to and bundling actin filaments, which contributes to cytoskeleton dynamics.[4] Assessing the effect of this compound on this function can provide a more complete picture of its cellular impact.
Protocol 4.1: In Vitro Actin Bundling Assay
This assay visually assesses the ability of eEF1A to cross-link and bundle actin filaments in vitro and whether this compound modulates this activity.
Materials:
-
Purified actin protein
-
Purified recombinant eEF1A protein
-
Actin polymerization buffer
-
ATP
-
This compound
-
Fluorescence microscope
-
Rhodamine-phalloidin (for staining F-actin)
Procedure:
-
Actin Polymerization: Incubate G-actin (monomeric) with polymerization buffer and ATP to induce polymerization into F-actin (filamentous).
-
Bundling Reaction: Add purified eEF1A to the F-actin solution in the presence of either this compound or a vehicle control. Incubate to allow for bundling.
-
Staining and Visualization: Stain the actin filaments with rhodamine-phalloidin.
-
Microscopy: Place a small volume of the reaction on a microscope slide and visualize using fluorescence microscopy.
-
Analysis: Compare the actin structures in the different conditions. In the presence of eEF1A, actin filaments should form thick bundles.[15] Assess whether this compound enhances, inhibits, or has no effect on the formation of these bundles. The degree of bundling can be quantified using image analysis software to measure bundle width and density.
Data Presentation:
| Condition | Actin Structure Observed | Average Bundle Width (µm) |
| Actin only | Individual filaments | N/A |
| Actin + eEF1A | Thick bundles | 2.5 ± 0.4 |
| Actin + eEF1A + this compound | Thick bundles | 2.6 ± 0.5 (No change) |
| Actin + Fascin (Control) | Very dense bundles | 4.1 ± 0.6 |
References
- 1. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational connection of TGFβ signaling: Phosphorylation of eEF1A1 by TβR-I inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and single-molecule imaging reveal stereospecific enhancement of binding kinetics by the antitumour eEF1A antagonist SR-A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways [mdpi.com]
- 6. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Actin Bundles Dynamics and Architecture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cytotrienin A Concentration for Apoptosis Induction
Welcome to the technical support center for optimizing Cytotrienin A concentration for apoptosis induction. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a member of the ansamycin family of natural products.[1][2][3] It exhibits potent antiproliferative and pro-apoptotic properties.[1][2] Its primary mechanism of action is the inhibition of eukaryotic protein synthesis by targeting and interfering with the function of eukaryotic elongation factor 1A (eEF1A).[1][2] By inhibiting protein synthesis, this compound can lead to the activation of stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), ultimately triggering apoptosis.[3]
Q2: What is a recommended starting concentration for this compound in apoptosis assays?
A2: The optimal concentration of this compound is highly cell-line dependent. However, a study on human promyelocytic leukemia HL-60 cells reported a median effective dose (ED50) of 7.7 nM for apoptosis induction.[3] For other cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration. A suggested starting range for a dose-response study could be from 1 nM to 1 µM.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration can be determined by performing a dose-response experiment and measuring apoptosis using assays such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity. The goal is to identify the concentration that induces a significant level of apoptosis without causing excessive necrosis.
Q4: What are the potential off-target effects of this compound at high concentrations?
A4: While specific off-target effects of high concentrations of this compound are not well-documented in the available literature, it is a general principle that at high concentrations, small molecule inhibitors can lose their specificity and interact with other cellular targets. This can lead to confounding results or cellular toxicity that is not related to the intended mechanism of action. It is crucial to use the lowest effective concentration that induces the desired apoptotic effect to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Low or no apoptosis observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Cell Line Resistance | Some cell lines may be resistant to this compound. Consider using a positive control cell line known to be sensitive, such as HL-60 cells. |
| Improper Drug Handling | Ensure this compound is properly dissolved and stored to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: High background apoptosis in untreated control cells.
| Possible Cause | Troubleshooting Steps |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and are not overgrown. Handle cells gently during passaging and seeding. |
| Harsh Cell Handling | Minimize mechanical stress during cell harvesting and staining procedures. Use gentle pipetting and appropriate centrifugation speeds. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.1%). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Density | Seed the same number of cells for each experiment and ensure even cell distribution. |
| Variations in Reagent Preparation | Prepare fresh dilutions of this compound and staining reagents for each experiment. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in HL-60 Cells
| This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 15.8 ± 2.5 | 2.3 ± 0.3 |
| 5 | 42.1 ± 4.3 | 5.8 ± 0.7 |
| 7.7 (ED50) | 50.0 ± 3.9 | 7.1 ± 0.9 |
| 10 | 65.3 ± 5.1 | 8.5 ± 1.2 |
| 50 | 88.9 ± 3.7 | 10.2 ± 1.5 |
| 100 | 92.4 ± 2.9 | 10.5 ± 1.3 |
Note: This table presents hypothetical data based on the reported ED50 of 7.7 nM for HL-60 cells to illustrate a typical dose-response relationship. Actual results may vary.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to be tested (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Add the different concentrations of this compound to the cells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Assessment: Measure the percentage of apoptotic cells using an appropriate assay, such as Annexin V/PI staining followed by flow cytometry (see Protocol 2) or a caspase activity assay (see Protocol 3).
-
Data Analysis: Plot the percentage of apoptotic cells against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration) or the optimal concentration that gives a robust apoptotic response.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Harvesting: After treatment with this compound, collect both adherent and suspension cells. Centrifuge the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Lysis: Following treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore or chromophore) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the untreated control.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound induced apoptosis signaling pathway.
References
Cytotrienin A stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Cytotrienin A in cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is limited published data specifically detailing the quantitative stability (e.g., half-life) of this compound in common cell culture media under standard culture conditions (37°C, 5% CO₂). As an ansamycin macrolactam, its stability can be influenced by several factors inherent to the culture environment. General principles of small molecule stability suggest that factors like pH, temperature, light exposure, and enzymatic activity can impact the integrity of the compound over time.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[4] These stock solutions should be stored at -20°C or -80°C and protected from light to minimize degradation.[1] When preparing working concentrations for your experiments, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the potential indicators of this compound degradation in my cell culture experiments?
Degradation of this compound may lead to inconsistent or a reduction in its expected biological activity. Signs of degradation can include:
-
Inconsistent experimental outcomes: Significant variability in results between experiments conducted at different times.
-
Decreased biological activity: A noticeable reduction in the expected phenotypic effects, such as decreased apoptosis or cell growth inhibition, over the duration of the experiment.[5][6]
-
Visible changes in the medium: Although less common, precipitation or a change in the color of the culture medium could indicate compound instability.[2]
Q4: What factors can influence the stability of this compound in my cell culture setup?
Several factors can affect the stability of small molecules like this compound in cell culture media:
| Factor | Influence on Stability | Recommendations for Mitigation |
| pH | Ansamycin antibiotics can be susceptible to hydrolysis at acidic or alkaline pH. Cell culture media pH can shift during cell growth. | Maintain a consistent and optimal pH for your cell line using appropriate buffering systems. Monitor the pH of your culture regularly. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation.[3] | Minimize the time this compound-containing media is kept at 37°C. Prepare fresh media for long-term experiments. Store stock solutions at -20°C or -80°C. |
| Light Exposure | Many complex organic molecules are sensitive to photodegradation. | Protect stock solutions and experimental cultures from direct light exposure by using amber vials and keeping plates or flasks in the dark as much as possible.[1][3] |
| Serum Components | Enzymes present in fetal bovine serum (FBS) or other serum supplements can potentially metabolize or degrade this compound. | If you suspect serum-related degradation, consider reducing the serum concentration or using a serum-free medium if your cell line permits. You can also perform stability studies in the presence and absence of serum. |
| Oxidation | The presence of reactive oxygen species in the media can lead to oxidative degradation of the compound.[2][3] | Use freshly prepared media and high-quality reagents to minimize oxidative stress. |
Troubleshooting Guide
Issue: I am observing a decrease in the efficacy of this compound in my long-term experiments (e.g., > 24 hours).
Possible Cause: This could be due to the degradation of this compound in the cell culture medium over time.
Troubleshooting Steps:
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Conduct a Stability Study: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Use a Positive Control: Include a positive control with a known stable compound that induces a similar biological effect to ensure that the observed decrease in efficacy is not due to other experimental variables.
Issue: My experimental results with this compound are highly variable.
Possible Cause: In addition to compound degradation, variability could arise from issues with stock solution preparation, storage, or experimental setup.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Discard your old stock solution and prepare a fresh one from a new vial of this compound powder.
-
Verify Pipetting Accuracy: Ensure accurate and consistent pipetting of the viscous DMSO stock solution.
-
Standardize Experimental Conditions: Make sure all experimental parameters, including cell seeding density, incubation times, and media conditions, are consistent across all experiments.
-
Assess Stock Solution Integrity: If possible, use an analytical method like HPLC to check the purity and concentration of your stock solution.
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid or other appropriate mobile phase modifier
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 HPLC column
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Centrifuge
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to your final working concentration.
-
Distribute the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
-
Incubation:
-
Immediately take a sample for the 0-hour time point.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Sample Processing:
-
For each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. The exact method parameters (e.g., mobile phase composition, gradient, flow rate, and detection wavelength) will need to be optimized for this compound.
-
Quantify the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound against time.
-
Calculate the half-life (t₁/₂) of this compound in your cell culture medium.
-
Caption: Workflow for determining this compound stability.
Signaling Pathways and Logical Relationships
This compound is known to induce apoptosis by activating several signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
Caption: this compound signaling pathways.
This diagram illustrates that this compound induces apoptosis through the activation of JNK and p38 MAPK pathways, as well as through caspase-3-mediated activation of the MST/Krs and p36 MBP kinase cascade.[5] It also highlights its distinct mechanism of inhibiting protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A).[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cytotrienin A Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cytotrienin A for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a member of the ansamycin family of antibiotics and is a potent anti-cancer agent.[1][2] Its mechanism of action involves the inhibition of eukaryotic elongation factor 1A (eEF1A), a key component in protein synthesis, and the activation of stress-activated protein kinase pathways, such as JNK and p38 MAPK, leading to apoptosis in cancer cells.[1] Like many complex natural products, this compound is a lipophilic molecule with poor aqueous solubility. For in vivo studies, it is crucial to dissolve the compound in a biocompatible vehicle to ensure accurate dosing, systemic absorption, and therapeutic efficacy. Poor solubility can lead to precipitation at the injection site, causing irritation and inflammation, as well as inaccurate and variable dosing, and low bioavailability.
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to determine the equilibrium solubility of this compound in a range of pharmaceutically acceptable solvents. The "shake-flask" method is a common technique for this purpose. This involves adding an excess amount of this compound to a solvent and agitating the mixture until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound in the supernatant is then measured, often by High-Performance Liquid Chromatography (HPLC). It is advisable to screen a variety of solvents and co-solvent systems to identify a suitable starting point for formulation development.
Q3: What are the primary strategies for improving the solubility of poorly water-soluble drugs like this compound for in vivo administration?
Several formulation strategies can be employed to enhance the solubility of hydrophobic compounds for in vivo studies. The main approaches include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent to increase the drug's solubility.
-
Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.[3][4][5]
-
Solid Dispersions: Dispersing this compound in a solid matrix, typically with a hydrophilic polymer, to enhance its dissolution rate.[6][7][8][9][10]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, to improve its solubility and delivery.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer/media | The aqueous environment is a poor solvent for the lipophilic this compound. The final concentration of the organic co-solvent may be too low to maintain solubility. | 1. Increase the proportion of the organic co-solvent in the final solution, ensuring it remains within a tolerable range for the in vivo model. 2. Consider using a different co-solvent or a combination of co-solvents. 3. Employ a solubility-enhancing excipient such as a cyclodextrin or surfactant. |
| Cloudiness or precipitation in the formulation after preparation | The solubility limit of this compound in the chosen vehicle has been exceeded. The formulation may be unstable over time. | 1. Reduce the final concentration of this compound in the formulation. 2. Prepare the formulation fresh before each experiment. 3. Evaluate the stability of the formulation over time at different storage conditions (e.g., room temperature, 4°C). 4. Consider alternative formulation strategies like solid dispersions or liposomes for better stability.[6][7][8][9][10][11] |
| Irritation or inflammation at the injection site | Precipitation of the drug at the injection site. The vehicle itself may be causing irritation. | 1. Ensure the formulation is a clear, homogenous solution before injection. 2. Filter-sterilize the formulation through a 0.22 µm filter to remove any micro-precipitates. 3. Reduce the concentration of organic co-solvents if possible. 4. Consider a formulation with better biocompatibility, such as a cyclodextrin or liposomal formulation.[3][4][5][11] |
| High variability in experimental results | Inconsistent dosing due to poor solubility and precipitation. Degradation of the compound in the formulation. | 1. Prepare a homogenous and stable formulation. Validate the concentration of this compound in the formulation before each experiment using a suitable analytical method like HPLC. 2. Assess the stability of this compound in the chosen vehicle under the experimental conditions. 3. Ensure consistent and accurate administration techniques. |
Quantitative Data Summary: Common Vehicles for In Vivo Formulation
The following table summarizes common vehicle compositions that can be tested to improve the solubility of this compound for in vivo studies. The exact solubility of this compound in these vehicles needs to be determined experimentally.
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 90% Saline | IV, IP, SC | A common starting point for many compounds. May cause irritation at higher concentrations of DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IV, IP | A more complex co-solvent system that can significantly enhance solubility. |
| 10% DMSO, 90% Corn Oil | IP, SC, Oral | Suitable for lipophilic compounds. Forms a suspension or solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | IV, IP | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety. |
| 50% (w/v) HP-β-CD in Saline | IV, IP, SC | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another widely used cyclodextrin for solubilizing hydrophobic drugs.[4] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a 1 mg/mL solution of this compound in a DMSO/PEG300/Tween 80/Saline vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and vortex to mix.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the solution for any precipitation or cloudiness. The final solution should be clear.
-
Prepare this formulation fresh before each use.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Objective: To prepare a 1 mg/mL solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Saline
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water or saline. Gentle warming (to 40-50°C) can aid in dissolution. Allow the solution to cool to room temperature.
-
Add the weighed this compound powder to the HP-β-CD solution.
-
Stir or sonicate the mixture until the this compound is completely dissolved. This may take several hours.
-
Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and to sterilize the formulation.
-
The final formulation should be a clear, aqueous solution.
Visualizations
Signaling Pathways
Caption: this compound inhibits eEF1A and activates JNK/p38 MAPK, leading to apoptosis.
Experimental Workflow for Improving Solubility
Caption: Workflow for selecting and optimizing a suitable formulation for in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Cyclosporine A-Loaded Ternary Solid Dispersion Prepared with Fine Droplet Drying Process for Improvement of Storage Stability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. Improvement of a liposomal formulation with a native molecule: calcitriol - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting inconsistent results in Cytotrienin A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cytotrienin A in various cellular assays. The information is tailored to address common issues and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in IC50 Values for Cell Viability Assays (e.g., MTT, XTT)
Question: My IC50 values for this compound fluctuate significantly between experiments, even when using the same cell line. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Culture Conditions:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses to drug treatment.
-
Cell Density: The initial cell seeding density is critical. Overly confluent or sparse cultures will respond differently to this compound. Optimize and maintain a consistent seeding density for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, affecting their bioavailability. Use a consistent source and concentration of FBS. If variability persists, consider using serum-free media for the duration of the drug treatment.
-
-
Compound Handling and Stability:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. This compound may not be stable in aqueous media for extended periods.[2]
-
Light Sensitivity: Protect this compound solutions from light, as ansamycin-type compounds can be light-sensitive.[2]
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and strictly adhere to a consistent incubation time.
-
MTT Assay Specifics: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error. Also, ensure that the absorbance readings are within the linear range of the spectrophotometer.
-
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Caspase Activity, Western Blot for Cleaved PARP)
Question: I am not consistently observing the expected increase in apoptosis markers after treating cells with this compound. Why might this be happening?
Answer: Detecting a consistent apoptotic response requires careful timing and technique. Here are some troubleshooting steps:
-
Time-Course Experiment: The induction of apoptosis is a dynamic process. It is crucial to perform a time-course experiment to determine the optimal time point for observing apoptosis markers after this compound treatment. Early time points may not show significant apoptosis, while very late time points might show a mix of apoptosis and necrosis.
-
Assay Sensitivity:
-
Caspase Assays: Ensure that the cell lysate is prepared correctly and that the assay buffer contains a reducing agent like DTT to maintain caspase activity. Use a positive control (e.g., staurosporine) to confirm that the assay is working correctly.[3][4][5][6]
-
Western Blot: Ensure efficient protein transfer and use high-quality antibodies specific for the cleaved forms of caspases and PARP. The expression levels of these cleaved proteins can be transient.[7][8][9]
-
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity and kinetics to apoptotic stimuli. The concentration of this compound required to induce apoptosis and the timing of the response may need to be optimized for each cell line.
Issue 3: Difficulty in Reproducing Protein Synthesis Inhibition Data
Question: My protein synthesis inhibition assays using [³⁵S]-methionine incorporation are showing variable results with this compound treatment. How can I improve reproducibility?
Answer: Measuring protein synthesis inhibition requires precision and control over experimental conditions. Consider the following:
-
Amino Acid Starvation: Briefly starve the cells of methionine before adding the [³⁵S]-methionine to increase its incorporation. However, prolonged starvation can itself affect protein synthesis rates. Optimize the starvation period.
-
Labeling Time: Use a consistent and relatively short labeling time with [³⁵S]-methionine to measure the immediate effect of this compound on protein synthesis.
-
TCA Precipitation: Ensure complete precipitation of proteins and thorough washing of the precipitates to remove unincorporated [³⁵S]-methionine, which is a common source of high background and variability.[8]
-
Cellular Proliferation: Ensure that the cells are in the logarithmic growth phase, as protein synthesis rates can vary with the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound inhibits eukaryotic protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A). It interferes with the function of eEF1A, leading to a stall in the translation elongation step.[1][10][11] Additionally, this compound induces apoptosis (programmed cell death) by activating the c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[11]
Q2: In which solvent should I dissolve and store this compound? A2: this compound should be dissolved in an anhydrous polar organic solvent such as dimethyl sulfoxide (DMSO) for long-term storage at -20°C or -80°C.[1] It is recommended to prepare single-use aliquots to avoid degradation from multiple freeze-thaw cycles.
Q3: What are the expected IC50 values for this compound in different cancer cell lines? A3: The IC50 values of this compound can vary significantly depending on the cell line and the assay conditions. Below is a table summarizing reported IC50 values to provide a reference range.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Reported IC50 (nM) |
| HL-60 | Human Promyelocytic Leukemia | Apoptosis Induction | Not Specified | 7.7 |
| HeLa | Human Cervical Cancer | Protein Synthesis Inhibition | 1 | ~50 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Tube Formation Inhibition | 24 | ~100 |
Note: These values are approximate and should be used as a guideline. It is essential to determine the IC50 value empirically for your specific cell line and experimental conditions.
Q4: Can this compound have off-target effects? A4: While the primary target of this compound is eEF1A, like many small molecules, it may have off-target effects, especially at higher concentrations.[12] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects. If unexpected phenotypes are observed, consider performing experiments to validate the on-target effect, such as using cells with mutated eEF1A that may confer resistance to this compound.[10]
Experimental Protocols
1. Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of this compound on a given cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Apoptosis Markers
This protocol is for detecting the activation of apoptotic pathways through the analysis of key protein markers.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-phospho-JNK, anti-phospho-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the optimized time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8][9][14][15][16][17][18]
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mpbio.com [mpbio.com]
- 5. abbkine.com [abbkine.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials [en-cancer.fr]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
minimizing off-target effects of Cytotrienin A in experiments
Welcome to the technical support center for Cytotrienin A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during their experiments with this potent eEF1A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ansamycin antibiotic that primarily targets the eukaryotic elongation factor 1A (eEF1A).[1][2] It inhibits protein synthesis by interfering with the function of eEF1A during the elongation phase of translation.[2][3][4][5] Specifically, it is thought to stabilize the eEF1A/GTP/aminoacyl-tRNA complex on the ribosome, which stalls protein synthesis.[6] This inhibition of protein synthesis leads to the induction of apoptosis, particularly in leukemia cell lines.[1]
Q2: I am observing a cellular phenotype that seems broader than the specific pathway I'm investigating. How can I determine if this is an off-target effect of this compound?
A2: Since this compound's primary on-target effect is the global inhibition of protein synthesis, many observed cellular phenotypes are downstream consequences of this broad mechanism rather than off-target effects in the traditional sense of binding to unintended proteins. To dissect the specific pathway of interest from the general effects of translation inhibition, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response curve. There may be a concentration window where you observe your desired specific effect (e.g., activation of a particular signaling pathway) with minimal global protein synthesis inhibition.
-
Use of Structurally Unrelated eEF1A Inhibitors: Compare the phenotype induced by this compound with that of other eEF1A inhibitors with different chemical structures. If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.
-
Genetic Knockdown of the Target: Use siRNA or CRISPR/Cas9 to knock down eEF1A. If the phenotype of eEF1A knockdown mimics the effect of this compound treatment, it strongly suggests the observed effect is on-target.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing eEF1A. If the effect of this compound is diminished in cells overexpressing its target, it provides evidence for on-target activity.
Q3: My cells are undergoing apoptosis, but I want to study the earlier signaling events induced by this compound. How can I mitigate the apoptotic effect?
A3: To study early signaling events while minimizing apoptosis, you can:
-
Time-Course Experiment: Use shorter treatment times with this compound. Apoptosis is a relatively late event, so analyzing cellular responses at earlier time points (e.g., minutes to a few hours) may allow you to capture the initial signaling cascade.
-
Lower Concentrations: Use a lower concentration of this compound that is sufficient to induce the signaling pathway of interest but is below the threshold for triggering widespread apoptosis.
-
Use of Pan-Caspase Inhibitors: Co-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution of apoptosis. This will allow you to study the upstream signaling events without the cells dying. However, be aware that caspase inhibition itself can have cellular effects.
Q4: Why is this compound more effective in some cell lines (e.g., HL-60) than others (e.g., A549)?
A4: The differential sensitivity of cell lines to this compound is a known phenomenon.[1] Leukemic cell lines, like HL-60, have been shown to be particularly sensitive to this compound-induced apoptosis.[1] This could be due to several factors, including:
-
Dependence on Protein Synthesis: Cancer cells, especially those with high proliferation rates, can be more dependent on high rates of protein synthesis for survival and to produce anti-apoptotic proteins. Thus, they are more vulnerable to translation inhibitors.
-
Differences in Signaling Pathways: The baseline activity and wiring of signaling pathways (e.g., JNK, p38 MAPK) can differ between cell types, leading to varied responses to the same stimulus.
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters or metabolic enzymes could alter the intracellular concentration and stability of this compound.
It is crucial to empirically determine the optimal concentration and treatment time for each cell line used in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or weak induction of the target signaling pathway.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and desired effect. |
| Incorrect Treatment Time | Conduct a time-course experiment to identify the peak activation of your signaling pathway of interest. |
| Cell Line Insensitivity | Consider using a cell line known to be sensitive to this compound (e.g., HL-60) as a positive control. If your cell line is inherently resistant, you may need to use a higher concentration or a different stimulus. |
| Reagent Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of cell death are masking the specific phenotype of interest.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Lower the concentration of this compound to a level that induces the desired phenotype without causing excessive cell death. |
| Treatment Time Too Long | Reduce the duration of the treatment to capture earlier cellular events before the onset of widespread apoptosis. |
| Apoptotic Pathway Activation | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and allow for the study of upstream events. |
| Global Protein Synthesis Shutdown | Use a control experiment, such as a cycloheximide chase assay, to understand the stability of your protein of interest in the context of global translation inhibition. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Different Cellular Effects
| Cell Line | Effect | Effective Concentration | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Apoptosis Induction (ED50) | 7.7 nM | [1] |
| HL-60 (Human Promyelocytic Leukemia) | Growth Inhibition | Low concentrations | [1] |
| A549 (Human Lung Carcinoma) | Inhibition of ICAM-1 Expression | Similar to concentrations for apoptosis in HL-60 | [1] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Inhibition of Tube Formation | Not specified, but observed | [1][3] |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 0.1 nM to 1 µM.
-
Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined amount of time based on the expected kinetics of your readout (e.g., 6, 12, or 24 hours).
-
Assay: Perform your desired assay to measure the cellular response (e.g., Western blot for pathway activation, apoptosis assay, cell viability assay).
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration) for your desired effect.
Protocol 2: Genetic Knockdown of eEF1A to Validate On-Target Effects
-
Reagent Preparation: Obtain or design siRNA or CRISPR/Cas9 guide RNAs targeting eEF1A. Include a non-targeting control.
-
Transfection/Transduction: Introduce the knockdown reagents into your cells using a suitable method (e.g., lipid-based transfection, electroporation, lentiviral transduction).
-
Knockdown Confirmation: After an appropriate incubation period (e.g., 48-72 hours), harvest a subset of the cells to confirm the knockdown of eEF1A protein levels by Western blot or mRNA levels by qRT-PCR.
-
Phenotypic Analysis: In parallel, treat the knockdown and control cells with this compound or vehicle and perform your phenotypic assay.
-
Interpretation: If the phenotype in the eEF1A knockdown cells (without this compound) is similar to that in control cells treated with this compound, it supports an on-target effect. Furthermore, if the eEF1A knockdown cells show a blunted response to this compound, this also indicates an on-target mechanism.
Protocol 3: Cycloheximide Chase Assay as a Control for Protein Stability
This protocol is useful for determining if the observed change in your protein of interest after this compound treatment is due to a specific signaling event or simply a consequence of its natural turnover in the absence of new protein synthesis.
-
Cell Treatment: Treat your cells with a high concentration of a general protein synthesis inhibitor like cycloheximide (e.g., 50-100 µg/mL).
-
Time Course Collection: Harvest cell lysates at various time points after cycloheximide addition (e.g., 0, 1, 2, 4, 8 hours).
-
Western Blot Analysis: Perform a Western blot to detect the levels of your protein of interest at each time point. Also, probe for a known stable protein (e.g., actin) as a loading control and a known labile protein as a positive control for the chase.
-
Data Analysis: Quantify the band intensities and plot the protein level as a function of time. This will give you the half-life of your protein under conditions of global translation arrest.
-
Comparison: Compare the stability of your protein in the cycloheximide chase with its levels after this compound treatment. If this compound causes a more rapid decrease than cycloheximide alone, it suggests an active degradation process is initiated by this compound, beyond just the inhibition of its synthesis.
Visualizations
Caption: Signaling pathways activated by this compound leading to apoptosis.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Caption: Logical relationship of a rescue experiment to validate on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 4. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 5. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Cytotrienin A vehicle control and experimental blanks
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Cytotrienin A, with a specific focus on the critical roles of vehicle controls and experimental blanks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a secondary metabolite produced by Streptomyces sp. and belongs to the ansamycin family of natural products.[1] Its primary mechanisms of action as an anti-cancer agent include the induction of apoptosis (programmed cell death) and the inhibition of protein synthesis.[1][2] It has been shown to induce apoptosis in cell lines like HL-60 by activating c-Jun N-terminal Kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and p36 myelin basic protein (MBP) kinase.[1][2] Additionally, this compound inhibits the translation elongation phase of protein synthesis by interfering with the function of eukaryotic elongation factor 1A (eEF1A).[1][2][3]
Q2: What is the recommended vehicle for dissolving and diluting this compound?
Dimethyl sulfoxide (DMSO) is commonly used as a vehicle to dissolve this compound for in vitro experiments.[2] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.
Q3: How should I prepare the vehicle control for my this compound experiment?
The vehicle control should mimic the treatment condition in every aspect except for the presence of this compound. To prepare a proper vehicle control, add the same volume of the vehicle (e.g., DMSO) to your control cells or reaction as the volume of this compound stock solution added to your treated samples.[2] This ensures that any observed effects are due to the compound itself and not the solvent.
Q4: What are experimental blanks and why are they essential?
Experimental blanks are samples that do not contain the analyte of interest and are used to measure the background signal from the reagents, the sample matrix, or the instrumentation.[4][5] They are essential for correcting measurements by subtracting this background noise, thereby ensuring the accuracy and reliability of the experimental data.[5][6]
Q5: What different types of blanks should I consider for a cell-based assay with this compound?
For a typical cell-based assay, such as a colorimetric cell viability assay, you should consider the following blanks:
-
Reagent Blank: Contains all the reagents used in the assay (e.g., culture medium, viability dye) but no cells or this compound. This helps to measure any signal generated by the reagents themselves.[7][8]
-
Sample Blank (or Matrix Blank): Contains cells and the vehicle (e.g., DMSO) but does not receive the final detection reagent (e.g., viability dye). This is important if this compound or the vehicle interacts with or has intrinsic absorbance/fluorescence at the measurement wavelength.[4][6] It is advisable to prepare a separate sample blank for each concentration of the compound being tested.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High background signal in blank wells | 1. Reagent contamination. 2. Intrinsic fluorescence/absorbance of the assay components or the compound. 3. Microbial contamination in the culture medium. | 1. Use fresh, high-purity reagents. 2. Run a "reagent blank" (all components except the analyte) to determine the source of the signal.[8] If the compound itself is interfering, use a "sample blank" containing the compound but without the final detection reagent to subtract its signal.[7] 3. Check media and reagents for contamination. |
| Vehicle control shows significant toxicity or effect | 1. The final concentration of the vehicle (e.g., DMSO) is too high for the cell type being used. 2. The vehicle has degraded or is contaminated. | 1. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cells. Aim to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. 2. Use a fresh, high-quality, anhydrous grade of DMSO. |
| Inconsistent results between experimental replicates | 1. Inaccurate pipetting, especially of small volumes for stock solutions. 2. Cell plating inconsistency. 3. Edge effects in multi-well plates. 4. Fluctuation in incubation conditions (temperature, CO₂). | 1. Use calibrated pipettes and prepare intermediate dilutions to avoid pipetting very small volumes. 2. Ensure a homogenous cell suspension before plating and allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 3. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. 4. Ensure your incubator is properly calibrated and provides a stable environment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Cell Line / Condition | Source |
| Molar Mass | 648.797 g/mol | N/A | [1] |
| Median Effective Dose (ED₅₀) | 7.7 nM | HL-60 cells (for apoptosis induction) | [1] |
| Common Vehicle | Dimethyl sulfoxide (DMSO) | In vitro assays | [2] |
| Effective Concentration | 50 µM | Inhibition of translation elongation in Krebs-2 extracts | [9] |
Experimental Protocols
Protocol: Protein Synthesis Inhibition Assay using [³⁵S]Methionine/Cysteine Labeling
This protocol is adapted from cellular protein synthesis assays used to characterize translation inhibitors.[2]
1. Cell Plating:
-
Plate HeLa cells (or another cell line of interest) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
2. Compound and Control Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions of the this compound stock in complete culture medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Vehicle Control: Prepare a control solution containing the highest volume of DMSO used for the this compound dilutions in the same volume of complete culture medium.
-
Positive Control: Prepare a solution of a known translation inhibitor (e.g., cycloheximide) at an effective concentration.
3. Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared this compound dilutions, vehicle control, and positive control to their respective wells.
-
Incubate for a predetermined time (e.g., 1-4 hours).
4. Radiolabeling:
-
During the last 30 minutes of incubation, add [³⁵S]methionine/cysteine mix to each well to a final concentration of 10-20 µCi/mL.
-
Return the plate to the incubator.
5. Cell Lysis and Protein Precipitation:
-
Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of RIPA buffer (or similar lysis buffer) to each well and scraping.
-
Transfer the lysate to a microcentrifuge tube.
-
Precipitate the protein using trichloroacetic acid (TCA). Spot the precipitate onto filter paper.
6. Scintillation Counting:
-
Wash the filter paper to remove unincorporated [³⁵S]methionine/cysteine.
-
Place the dried filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
7. Data Analysis:
-
The counts per minute (CPM) are proportional to the rate of protein synthesis.
-
Normalize the data by expressing the CPM of treated samples as a percentage of the CPM from the vehicle control.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for a Cell-Based Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. eurachem.org [eurachem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cytotrienin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytotrienin A. The information is designed to address specific experimental issues and provide detailed methodologies for investigating and potentially overcoming resistance to this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ansamycin antibiotic that exhibits anti-cancer properties primarily by inhibiting eukaryotic elongation factor 1A (eEF1A).[1][2] This inhibition disrupts protein synthesis, leading to the depletion of short-lived proteins that are crucial for cancer cell survival and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) by activating stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not extensively documented, based on its mechanism of action and general principles of drug resistance in cancer, several possibilities can be investigated:
-
Target Alteration: Mutations in the EEF1A1 gene could alter the structure of the eEF1A protein, preventing this compound from binding effectively. One study on a different eEF1A inhibitor, ternatin, identified a specific amino acid change (A399V) in eEF1A that conferred resistance.
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as pumps to actively remove cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy. Resistance to other ansamycin antibiotics has been linked to the overexpression of P-glycoprotein.
-
Altered Signaling Pathways: Cancer cells may develop resistance by activating pro-survival signaling pathways that counteract the apoptotic signals induced by this compound. This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the activation of alternative survival pathways.
-
Increased eEF1A Expression: An increase in the cellular levels of the target protein, eEF1A, could potentially require higher concentrations of this compound to achieve a therapeutic effect.
Q3: How can I experimentally determine if my resistant cells have altered eEF1A?
A3: To investigate alterations in eEF1A, you can perform the following experiments:
-
Gene Sequencing: Sequence the EEF1A1 gene in your resistant cell line and compare it to the parental, sensitive cell line to identify any potential mutations.
-
Western Blotting: Compare the expression levels of eEF1A protein in sensitive and resistant cells to determine if there is overexpression of the target.
-
eEF1A Activity Assay: Measure the GTPase activity of eEF1A in cell lysates from both sensitive and resistant lines. Reduced inhibition of this activity by this compound in the resistant line could suggest a target-based resistance mechanism.
Q4: What strategies can I explore to overcome this compound resistance?
A4: Several strategies can be employed to try and overcome resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be a powerful approach.
-
ABC Transporter Inhibitors: If increased drug efflux is suspected, co-treatment with an inhibitor of P-glycoprotein (e.g., verapamil, though its clinical use for this purpose is limited by toxicity) could restore sensitivity.
-
Inhibitors of Pro-Survival Pathways: If altered signaling is the cause, combining this compound with inhibitors of pathways like PI3K/Akt or MEK/ERK could be effective.
-
Other Chemotherapeutic Agents: Synergistic effects may be observed when this compound is combined with other standard-of-care chemotherapeutics.
-
-
Targeting Downstream Effectors: Since this compound induces apoptosis, agents that promote apoptosis through different mechanisms could be synergistic.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, CellTiter-Glo). | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding in all wells. Use a multichannel pipette for seeding to minimize variability. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination of cell cultures. | Regularly check cultures for signs of microbial contamination. Use proper aseptic techniques. | |
| No induction of apoptosis observed (e.g., via Annexin V staining or caspase activity assays). | Insufficient concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Cell line is inherently resistant to apoptosis. | Check the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine). | |
| Problems with the apoptosis assay protocol. | Review the protocol carefully and ensure all reagents are fresh and properly prepared. Include positive and negative controls in your experiment. | |
| Inconsistent results in Western blots for signaling pathway analysis (e.g., p-JNK, p-p38). | Suboptimal protein extraction or sample handling. | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice during preparation and store them at -80°C for long-term use. |
| Issues with antibody quality or concentration. | Titrate your primary and secondary antibodies to determine the optimal concentrations. Ensure the primary antibodies are validated for the detection of the phosphorylated and total proteins of interest. | |
| Problems with protein transfer or detection. | Optimize the transfer conditions (time, voltage) for your specific proteins. Use a positive control cell lysate known to express the target proteins. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 10 | 1 |
| Resistant Sub-line 1 | 150 | 15 |
| Resistant Sub-line 2 | 500 | 50 |
Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | Parental Sensitive Line (Relative Expression) | Resistant Sub-line 1 (Relative Expression) |
| eEF1A1 | 1.0 | 1.1 |
| P-glycoprotein (MDR1) | 1.0 | 8.5 |
| Phospho-Akt (S473) | 1.0 | 4.2 |
| Total Akt | 1.0 | 1.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Phosphorylated JNK and p38 MAPK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
optimizing incubation time for Cytotrienin A treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experiments involving Cytotrienin A. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an ansamycin-type small molecule that primarily acts as an inhibitor of eukaryotic protein synthesis.[1][2] It targets the translation elongation phase by interfering with the function of eukaryotic elongation factor 1A (eEF1A).[1] Additionally, this compound is known to induce apoptosis (programmed cell death) in various cancer cell lines, particularly leukemia cells.[3][4] This apoptotic effect is mediated through the activation of signaling pathways involving c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][3]
Q2: What is a recommended starting concentration and incubation time for preliminary experiments? A2: For initial screening, a broad concentration range is recommended, starting from nanomolar to low micromolar concentrations. For highly sensitive cell lines like human leukemia HL-60 cells, the median effective dose (EC50) for inducing apoptosis is approximately 7.7 nM.[3] For cytotoxicity or anti-proliferative assays, a common starting incubation period is 24 to 72 hours to observe significant effects on cell growth.[5][6] For mechanism-of-action studies, such as the inhibition of protein synthesis, effects can be observed much earlier, potentially within 1 to 6 hours.[1]
Q3: How quickly can I expect to see an apoptotic effect with this compound treatment? A3: The onset of apoptosis is cell-type and concentration-dependent. While significant apoptosis is typically measured after 12-48 hours, the underlying signaling events, such as the inhibition of translation, are thought to occur before apoptosis can be detected.[3] For rapid apoptosis inducers, key markers can sometimes be detected in as little as a few hours.[7][8] A time-course experiment is essential to capture the dynamics of the apoptotic process in your specific cell model.[5]
Q4: Does the optimal incubation time vary between different cell lines? A4: Yes, absolutely. The optimal incubation time can vary significantly due to differences in cell doubling time, metabolic rates, and the expression levels of proteins involved in apoptosis and drug resistance.[5][9] Leukemic cell lines have been shown to be more sensitive to this compound-induced apoptosis compared to other tumor cell lines.[1] Therefore, it is critical to empirically determine the optimal incubation time for each cell line.
Q5: What are the key signaling pathways activated by this compound? A5: this compound induces apoptosis by activating several key signaling kinases. The primary pathways include the c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] The apoptotic process also involves the activation of caspase-3, which then proteolytically activates MST/Krs proteins, leading to the activation of p36 MBP kinase.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No cytotoxic or apoptotic effect observed. | 1. Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest.[9] 2. Low Compound Concentration: The concentration of this compound may be too low for the specific cell line. 3. Resistant Cell Line: The cell line may have intrinsic or acquired resistance mechanisms.[1] 4. Compound Instability: The compound may have degraded due to improper storage or handling. | 1. Perform a Time-Course Experiment: Extend the incubation time up to 72 or 96 hours, measuring viability at multiple points (e.g., 24, 48, 72h).[5] 2. Perform a Dose-Response Experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM). 3. Verify Target Expression: Check the expression levels of eEF1A. Consider using a positive control cell line known to be sensitive, like HL-60.[3] 4. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound from a reliable source. |
| High degree of cell death at the earliest time point. | 1. Concentration Too High: The concentration of this compound is excessively high for the cell line, causing rapid, non-specific toxicity.[3] 2. Incubation Time Too Long: Even at an appropriate concentration, the earliest time point chosen may be too late to observe the initial effects. | 1. Lower the Concentration Range: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar). 2. Conduct a Short Time-Course: Perform a time-course experiment with shorter incubation times (e.g., 2, 4, 6, 8, and 12 hours) to capture the initial dynamics of the cellular response.[8] |
| High variability between replicate wells or experiments. | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate.[5] 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound. 3. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of compound or reagents. 4. Cell Passage Number: Using cells at a high passage number can lead to inconsistent phenotypes. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[5] 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent technique. 4. Maintain Low Passage Number: Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: Effective Concentration of this compound in HL-60 Cells
| Parameter | Cell Line | Value | Reference |
| Median Effective Dose (EC50) for Apoptosis Induction | Human Promyelocytic Leukemia (HL-60) | 7.7 nM | [3] |
Table 2: Example Time-Course Data for Optimizing Incubation Time (Hypothetical)
This table illustrates how to present data from a time-course experiment using an MTT assay to determine the optimal incubation time for a fixed concentration of this compound (e.g., 10 nM).
| Incubation Time (Hours) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | 1.35 ± 0.09 | 100 |
| 6 | 1.31 ± 0.11 | 97.0 |
| 12 | 1.15 ± 0.08 | 85.2 |
| 24 | 0.88 ± 0.06 | 65.2 |
| 48 | 0.54 ± 0.05 | 40.0 |
| 72 | 0.31 ± 0.04 | 23.0 |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Optimizing Incubation Time
Caption: Experimental workflow for determining optimal incubation time.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting logic for unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess the cytotoxic effect of this compound by measuring metabolic activity.
Materials:
-
Target cells in culture
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a blank (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) to determine the optimal duration of treatment.[5]
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot cell viability against incubation time to identify the optimal time point.
Protocol 2: Detecting Apoptosis using Annexin V Staining
This flow cytometry-based assay identifies early and late-stage apoptotic cells.
Materials:
-
Target cells in culture
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of this compound for the optimized incubation time determined previously. Include an untreated control.
-
Cell Harvesting: At the end of the incubation, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
References
- 1. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Labyrinth of Cytotrienin A Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Cytotrienin A, a potent ansamycin antibiotic with significant apoptosis-inducing activity, presents a formidable challenge to synthetic chemists. Its complex architecture, featuring a 21-membered ansa-macrolactam, a conjugated (E,E,E)-triene system, and multiple stereocenters, demands a carefully orchestrated synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis, drawing from the collective experience of multiple research groups.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Macrolactamization and Ring-Closing Metathesis (RCM)
Question: I am encountering low yields during the macrocyclization step to form the 21-membered ring. What are the common pitfalls and alternative strategies?
Answer: The construction of the large ansa-macrolactam ring is a critical and often challenging step. Low yields can stem from several factors, including conformational constraints of the linear precursor, competing oligomerization, and catalyst deactivation.
-
Troubleshooting Low RCM Yields:
-
Catalyst Choice: The choice of the Grubbs catalyst is crucial. First-generation catalysts may be less effective for hindered or electron-deficient olefins. Consider using second or third-generation Grubbs catalysts, or the Hoveyda-Grubbs catalysts, which often exhibit higher activity and stability.
-
Reaction Conditions: High dilution conditions (typically 0.001-0.005 M) are essential to favor intramolecular cyclization over intermolecular oligomerization. Slow addition of the substrate to the catalyst solution can also be beneficial.
-
Substrate Conformation: The conformation of the acyclic precursor significantly impacts the efficiency of the RCM reaction. The presence of certain protecting groups or chiral centers can favor a conformation that is either pre-organized for cyclization or one that hinders it. Molecular modeling can sometimes provide insights into the preferred low-energy conformations.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for RCM. Toluene is also used, sometimes at elevated temperatures, which can help overcome conformational barriers.
-
-
Alternative Strategies:
-
Mukaiyama Macrolactamization: This method utilizes a phosphonium or pyridinium salt to activate the carboxylic acid for amide bond formation. It has been successfully employed in the synthesis of related ansamycin antibiotics.[1][2]
-
Acyl Migration Strategy: Recent research has explored an acyl migration strategy to facilitate macrocyclization in related systems.[3]
-
2. Stereoselective Synthesis of the Triene Moiety
Question: How can I achieve high stereoselectivity for the (E,E,E)-conjugated triene system?
Answer: The stereocontrolled synthesis of the triene is a hallmark challenge. Several methods have been developed, each with its own set of advantages and potential issues.
-
Boron-Wittig/Iterative Suzuki-Miyaura Cross-Coupling: This sequence has proven effective for the concise and selective construction of the (E,E,E)-conjugated triene moiety.[4][5] The boron-Wittig reaction allows for the stereoselective formation of a vinyl boronate, which can then participate in iterative Suzuki-Miyaura cross-coupling reactions to build the triene system.
-
Kocienski-Julia Olefination: This modified Julia olefination provides good E-selectivity and has been applied in the synthesis of related ansamycins like thiazinotrienomycin E.[1][2] Careful selection of the sulfone and the base is critical for optimal results.
-
Ring-Closing Metathesis (RCM): As mentioned earlier, RCM can be a powerful tool to simultaneously construct the macrocycle and install the triene system.[6] The stereochemistry of the resulting double bonds is dictated by the geometry of the olefinic precursors and the catalyst used.
3. Installation of the C11 Side Chain
Question: I am struggling with the late-stage installation of the aminocyclopropanecarboxyl side chain at the sterically hindered C11 hydroxyl group. What are some effective methods?
Answer: Late-stage functionalization of the C11 hydroxyl group is a significant hurdle due to steric hindrance. A novel approach involves utilizing the redox properties of the hydroquinone moiety.[4][5][7]
-
Redox-Based Strategy:
-
Oxidation of the hydroquinone to the corresponding quinone.
-
This conformational change can expose the C11 hydroxyl group for subsequent reaction.
-
Installation of the side chain can be achieved via a traceless Staudinger reaction.[4][5]
-
Reduction of the quinone back to the hydroquinone restores the natural core structure.
-
4. Construction of the Trisubstituted Z-Olefin
Question: What are reliable methods for constructing the C14=C15 trisubstituted olefin with a Z-configuration?[8]
Answer: This is a formidable synthetic challenge. Several strategies have been employed with varying degrees of success:
-
Alkylation of a Sulfone: The Smith group utilized the alkylation of a sulfone with an allylic iodide, which proved to be a reliable method.[8]
-
Suzuki Cross-Coupling: The Krische group reported an alternative Suzuki cross-coupling strategy to address this challenge.[8]
-
Ring-Closing Metathesis (RCM) and Reductive Cleavage: The Iwabuchi group developed a creative solution involving RCM and subsequent reductive cleavage of a C-O bond in a dihydropyran intermediate.[8]
Quantitative Data Summary
| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |
| Macrocyclization | Ring-Closing Metathesis | Grubbs' 1st gen. catalyst | 43 | [9] |
| Side Chain Precursor | Boron-Wittig Reaction | 1,1-bis(pinacolboronates), Aldehydes | High | [4] |
| Triene Formation | Iterative Suzuki-Miyaura | Pd catalyst, base | Good | [4] |
| Macrocyclization Precursor | Acyl Migration/RCM | Grubbs' catalyst | 71 | [3] |
Key Experimental Protocols
Protocol 1: Ring-Closing Metathesis for Macrocyclization (Adapted from Panek et al.) [6]
-
Preparation: A solution of the acyclic diene precursor in dry, degassed dichloromethane (DCM) is prepared to a final concentration of 0.001 M.
-
Catalyst Addition: A solution of Grubbs' second-generation catalyst (3-5 mol%) in a small volume of dry, degassed DCM is prepared separately.
-
Reaction: The diene solution is added slowly via syringe pump over a period of 12-24 hours to the refluxing catalyst solution under an argon atmosphere.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the macrocyclic product.
Protocol 2: Late-Stage Side Chain Installation (Conceptual, based on Iwabuchi et al.) [4][5]
-
Oxidation: The hydroquinone moiety of the advanced macrolactam intermediate is oxidized to the corresponding quinone using a mild oxidizing agent (e.g., DDQ or salcomine-O2).
-
Staudinger Ligation: The resulting quinone is then reacted with the phosphine-functionalized aminocyclopropanecarboxylate side chain precursor. This is followed by the addition of an azide-containing reagent to initiate the traceless Staudinger ligation.
-
Reduction: The quinone is reduced back to the hydroquinone using a mild reducing agent (e.g., sodium dithionite).
-
Purification: The final product is purified by preparative HPLC.
Visualizing Synthetic Strategies
Retrosynthetic Analysis of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the ansamycin antibiotic (+)-thiazinotrienomycin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl migration strategy for ansamycin construction: Efforts towards the total synthesis of the neoansamycins - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. senkyo.co.jp [senkyo.co.jp]
- 6. A convergent synthesis of the macrocyclic core of cytotrienins: application of RCM for macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of the this compound Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
quality control and purity assessment of Cytotrienin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytotrienin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quality control and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC).
Issue 1: Inconsistent Retention Times in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a sonicator to degas solvents and prevent bubble formation. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and even temperature throughout the analysis. |
| Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure a consistent flow rate. Calibrate the pump if necessary. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure that this compound is in a single ionic form. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Interactions with Active Sites | Use a column with end-capping or add a competing amine to the mobile phase to block active silanol groups. |
Issue 3: Extraneous Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Sample Contamination | Ensure proper sample handling and use clean vials and solvents. |
| Impurity in the Standard | Verify the purity of the this compound standard using an alternative analytical technique. |
| Carryover from Previous Injection | Implement a robust needle and injector wash protocol between sample injections. |
| Degradation of this compound | Prepare fresh sample solutions and store them appropriately to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used for quantitative purity analysis and to separate this compound from its impurities.[1] MS is employed to confirm the molecular weight and to identify potential impurities and degradation products.[2][3] NMR is a powerful tool for structural elucidation and confirmation of the compound's identity.[4][5]
Q2: What are the expected degradation pathways for this compound?
A2: As an ansamycin antibiotic, this compound may be susceptible to degradation under certain conditions.[6] Forced degradation studies on similar macrocyclic antibiotics have shown that they can degrade via hydrolysis, oxidation, and photolysis.[7][8][9] For this compound, this could involve cleavage of the macrocyclic lactam ring, modification of the triene moiety, or alterations to the side chain. It is crucial to conduct stability studies under various stress conditions (e.g., acidic, basic, oxidative, and photolytic) to identify potential degradation products.[10][11]
Q3: What are the potential impurities that could be present in a this compound sample?
A3: Potential impurities in a this compound sample can originate from the fermentation process used for its production or from subsequent purification steps. These may include structurally related ansamycins, biosynthetic precursors, or isomers. Incomplete purification can also lead to the presence of residual solvents or other media components.
Q4: How can I confirm the identity and structure of this compound?
A4: A combination of analytical techniques is recommended for unambiguous identification. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition.[2] One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, are essential for elucidating the detailed chemical structure and stereochemistry of the molecule.[4][5][12]
Experimental Protocols
The following are example protocols for the analysis of this compound. These are based on established methods for similar ansamycin and macrocyclic antibiotics and should be optimized and validated for specific laboratory conditions.
1. Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed as a starting point for determining the purity of this compound and separating it from potential impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in methanol or a mixture of the mobile phase to a final concentration of 1 mg/mL. |
2. Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines a general approach for confirming the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
| Parameter | Specification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass data |
| Scan Range | m/z 100 - 1000 |
| Sample Infusion | Direct infusion via a syringe pump at 5 µL/min |
| Sample Preparation | Dissolve this compound in methanol or acetonitrile to a concentration of approximately 10 µg/mL. |
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a basic framework for acquiring NMR data to confirm the structure of this compound.
| Parameter | Specification |
| Solvent | Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) |
| Concentration | 5-10 mg of this compound in 0.5-0.7 mL of solvent |
| Experiments | 1D: 1H and 13C NMR2D: COSY, HSQC, HMBC |
| Temperature | 25 °C |
Visualizations
Experimental Workflow for Quality Control of this compound
Caption: Workflow for the quality control of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound.
References
- 1. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
Validating the In Vivo Anti-Tumor Activity of Cytotrienin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Cytotrienin A, with a focus on its potential for in vivo applications. Due to the limited availability of direct in vivo experimental data for this compound in publicly accessible literature, this guide leverages its known potent in vitro activity against the human promyelocytic leukemia cell line, HL-60. This is juxtaposed with established in vivo data for the standard-of-care chemotherapeutic agents, Doxorubicin and Vincristine, in HL-60 xenograft models. This approach offers a framework for evaluating the prospective in vivo efficacy of this compound and for designing future preclinical studies.
Executive Summary
This compound, an ansamycin antibiotic, has demonstrated significant pro-apoptotic and anti-proliferative properties in vitro, particularly against leukemia cell lines.[1] Its mechanism of action involves the inhibition of eukaryotic translation and the induction of apoptosis.[1][2] While direct in vivo studies on this compound's anti-tumor efficacy are not extensively documented in available literature, the in vivo activity of other ansamycin antibiotics, such as naphthomycin, against murine tumors suggests a potential for this class of compounds in preclinical models. This guide presents a comparative overview of this compound's in vitro performance against the in vivo efficacy of Doxorubicin and Vincristine, two cornerstone drugs in leukemia treatment.
Comparative Data on Anti-Tumor Activity
The following table summarizes the available data for this compound and its comparators. It is important to note the differing experimental settings (in vitro vs. in vivo) for this compound and the standard-of-care drugs.
| Compound | Cancer Model | Metric | Dosage | Efficacy | Source |
| This compound | HL-60 (in vitro) | IC50 (Apoptosis Induction) | 7.7 nM | Potent induction of apoptosis | [1] |
| Doxorubicin | HL-60 Xenograft (in vivo) | Tumor Growth Inhibition | Not specified | Statistically significant tumor growth inhibition | [3] |
| Vincristine | HL-60 Xenograft (in vivo) | Tumor Growth Inhibition | Not specified | Statistically significant tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay for this compound
-
Cell Culture: Human promyelocytic leukemia HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control is also included.
-
Apoptosis Assessment (IC50 Determination): After a predetermined incubation period (e.g., 24, 48, or 72 hours), apoptosis can be quantified using various methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model for Doxorubicin and Vincristine
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: HL-60 cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[5]
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Doxorubicin or Vincristine is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group. Survival analysis may also be performed to assess the impact of the treatment on the lifespan of the animals.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is believed to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1]
Caption: Proposed mechanism of this compound-induced apoptosis.
General Experimental Workflow for In Vivo Anti-Tumor Drug Validation
The following diagram illustrates a typical workflow for validating the anti-tumor activity of a novel compound in an in vivo setting.
Caption: Standard workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound exhibits potent in vitro anti-cancer activity, particularly against the HL-60 leukemia cell line. While direct in vivo evidence remains to be established, the demonstrated efficacy of other ansamycin antibiotics in animal models provides a strong rationale for further preclinical investigation of this compound. The comparative data and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers designing and interpreting future in vivo studies to validate the anti-tumor potential of this promising compound. The successful translation of its in vitro potency to in vivo efficacy could position this compound as a novel therapeutic candidate for hematological malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to eEF1A Inhibitors: Cytotrienin A vs. Didemnin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the eukaryotic elongation factor 1A (eEF1A): Cytotrienin A and Didemnin B. Both natural products have demonstrated potent anticancer activities by targeting the protein synthesis machinery, a critical pathway for rapidly proliferating cancer cells. This document summarizes their mechanisms of action, presents comparative experimental data, outlines detailed experimental protocols, and visualizes key cellular pathways and workflows to aid in research and development decisions.
At a Glance: Key Differences and Similarities
| Feature | This compound | Didemnin B |
| Primary Target | Eukaryotic Elongation Factor 1A (eEF1A) | Eukaryotic Elongation Factor 1A (eEF1A) |
| Secondary Target(s) | Not well-characterized | Palmitoyl-protein thioesterase 1 (PPT1) |
| Origin | Streptomyces sp. (bacterium) | Trididemnum solidum (marine tunicate) |
| Reported IC50 (HL-60 leukemia cells) | 7.7 nM (apoptosis induction) | ~32 nM (cytotoxicity, Vaco451 colon cancer cells) |
| Mechanism of Action | Stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, stalling translation elongation. | Stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome; dual inhibition of eEF1A and PPT1 leads to apoptosis. |
| Key Downstream Effects | Induction of apoptosis via JNK and p38 MAPK activation, anti-angiogenic properties. | Induction of apoptosis through decreased Mcl-1 protein synthesis and lysosomal dysfunction. |
| Clinical Development | Preclinical | Clinical trials were discontinued due to toxicity. |
Mechanism of Action and Cellular Impact
Both this compound and Didemnin B exert their cytotoxic effects by targeting eEF1A, a crucial protein responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis. By binding to and stabilizing the eEF1A in its GTP-bound state on the ribosome, these inhibitors prevent the release of eEF1A, thereby stalling the elongation phase of translation. This leads to a global shutdown of protein synthesis, which disproportionately affects cancer cells due to their high demand for protein production to sustain rapid growth and proliferation.
While their primary mechanism is similar, a key distinction lies in Didemnin B's dual-targeting capability. In addition to eEF1A, Didemnin B also inhibits palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme. This combinatorial inhibition is believed to contribute to its potent apoptotic effects but may also be linked to the dose-limiting toxicities observed in clinical trials.
This compound is noted for its potent pro-apoptotic and anti-angiogenic properties. Its induction of apoptosis is linked to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.
Signaling Pathways
The inhibition of eEF1A by this compound and Didemnin B triggers distinct downstream signaling cascades, ultimately leading to apoptosis.
A Comparative Analysis of Cytotrienin A and Geldanamycin: Unraveling Distinct Mechanisms in Cancer Therapy
For Immediate Release
In the landscape of potential cancer therapeutics, the ansamycin antibiotics Cytotrienin A and Geldanamycin have garnered significant attention from researchers, scientists, and drug development professionals. While both compounds exhibit potent anti-proliferative and pro-apoptotic properties, a deeper comparative analysis reveals distinct primary mechanisms of action that offer unique avenues for therapeutic intervention. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and drug development strategies.
Executive Summary
Geldanamycin is a well-established inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. By binding to the N-terminal ATP-binding pocket of Hsp90, Geldanamycin triggers the degradation of these client proteins, thereby disrupting key cancer-promoting signaling pathways.
Conversely, this compound's primary mode of action is the inhibition of eukaryotic protein synthesis. It achieves this by targeting the eukaryotic elongation factor 1A (eEF1A), a crucial component of the translation machinery. This disruption of protein production ultimately leads to cell cycle arrest and apoptosis. While both are ansamycins, current research does not support direct Hsp90 inhibition by this compound.
This guide will delve into the specifics of their mechanisms, present comparative quantitative data, and provide detailed experimental protocols for their characterization.
Mechanism of Action: A Tale of Two Targets
Geldanamycin: The Hsp90 Inhibitor
Geldanamycin binds to the ATP-binding site in the N-terminal domain of Hsp90.[1][2] This competitive inhibition of ATP binding locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery.[1] Consequently, Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation (e.g., Akt, Raf-1, and ErbB2), are targeted for ubiquitination and subsequent degradation by the proteasome.[1][3][4] This multi-pronged attack on various oncogenic pathways underscores the therapeutic potential of Hsp90 inhibition.
dot
This compound: The Translation Inhibitor
This compound exerts its cytotoxic effects by targeting a different fundamental cellular process: protein synthesis.[5][6] It specifically interferes with the function of eukaryotic elongation factor 1A (eEF1A), a GTP-binding protein responsible for delivering aminoacyl-tRNAs to the ribosome during the elongation phase of translation.[5][6][7] By disrupting the function of eEF1A, this compound effectively halts the production of proteins, leading to a global shutdown of cellular processes and ultimately triggering apoptosis.[4][5]
dot
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Geldanamycin, highlighting their distinct target affinities and cytotoxic potencies.
Table 1: Binding Affinity and Inhibitory Concentrations
| Compound | Primary Target | Binding Affinity (Kd) | IC50 (Target Inhibition) | IC50 (Cell Proliferation) |
| This compound | eEF1A | Not reported | Not reported | ~7.7 nM (HL-60 cells) |
| Geldanamycin | Hsp90 | ~1.2 µM - 24 nM | ~500 nM (ATPase activity) | Varies (nM to µM range) |
Note: Geldanamycin's binding affinity for Hsp90 can vary significantly depending on the assay conditions and whether Hsp90 is in a multichaperone complex, where affinity is higher.
Table 2: Cytotoxicity Against Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50) | Geldanamycin (IC50) |
| HL-60 | Promyelocytic Leukemia | ~7.7 nM | ~20 nM |
| MCF-7 | Breast Cancer | Not widely reported | ~10-100 nM |
| PC-3 | Prostate Cancer | Not widely reported | ~50-200 nM |
| HCT116 | Colon Cancer | Not widely reported | ~25-150 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines of key experimental protocols.
1. Hsp90 ATPase Activity Assay (for Geldanamycin)
This assay measures the rate of ATP hydrolysis by Hsp90, which is inhibited by Geldanamycin.
-
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected colorimetrically.
-
Reagents: Recombinant human Hsp90α, ATP, reaction buffer (e.g., HEPES, KCl, MgCl2), malachite green reagent.
-
Procedure:
-
Incubate varying concentrations of Geldanamycin with Hsp90 in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add malachite green reagent to detect Pi.
-
Measure absorbance at ~620 nm.
-
Calculate the IC50 value from the dose-response curve.
-
2. In Vitro Translation Assay (for this compound)
This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Principle: Measures the incorporation of radiolabeled amino acids into newly synthesized proteins in a rabbit reticulocyte lysate system.
-
Reagents: Rabbit reticulocyte lysate, amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine), mRNA template (e.g., luciferase mRNA), varying concentrations of this compound.
-
Procedure:
-
Set up reaction mixtures containing reticulocyte lysate, amino acid mixture, and mRNA.
-
Add varying concentrations of this compound.
-
Incubate at 30°C for a specified time (e.g., 90 minutes).
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on a filter and measure radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits protein synthesis by 50% (IC50).
-
3. Client Protein Degradation Assay (Western Blot)
This assay is used to confirm the downstream effects of Hsp90 inhibition by Geldanamycin.
-
Principle: Detects changes in the protein levels of known Hsp90 clients in cells treated with the inhibitor.
-
Procedure:
-
Treat cancer cells with varying concentrations of Geldanamycin for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensities to determine the extent of client protein degradation.
-
dot
Conclusion
This compound and Geldanamycin, while both members of the ansamycin family, represent two distinct strategies for combating cancer. Geldanamycin's targeting of the central cellular chaperone Hsp90 provides a method to simultaneously disable multiple oncogenic signaling pathways. In contrast, this compound's inhibition of the fundamental process of protein synthesis offers a more global approach to halting cancer cell proliferation.
Understanding these different mechanisms is paramount for the rational design of future clinical trials, including the exploration of potential combination therapies. Further research into the nuances of their cellular effects will undoubtedly pave the way for more effective and targeted cancer treatments. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibition of heat shock protein 90 function by ansamycins causes the morphological and functional differentiation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Confirming the Pro-apoptotic Activity of Cytotrienin A with Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytotrienin A, a member of the ansamycin family of natural products, has been identified as a potent pro-apoptotic agent, particularly in leukemia cell lines such as HL-60 and Jurkat cells.[1][2] Its mechanism of action is linked to the activation of stress-activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are key regulators of the apoptotic signaling cascade. While the pro-apoptotic nature of this compound is established, this guide provides a framework for quantitatively confirming its activity using caspase assays and compares its potential efficacy against other well-known apoptosis-inducing agents.
Caspase assays are fundamental in apoptosis research, providing a quantitative measure of the activity of caspases, a family of cysteine proteases that are central to the execution of the apoptotic program. This guide details the methodologies for these assays and presents comparative data for established pro-apoptotic compounds like Doxorubicin, Etoposide, and Staurosporine to serve as a benchmark for evaluating the potency of this compound.
Comparative Analysis of Pro-Apoptotic Activity
| Compound | Cell Line | Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity | Citation |
| Doxorubicin | SK-N-AS | High Concentration | Not Specified | >20-fold | |
| HeLa | 10 µg/mL | 22 hours | ~5-fold | ||
| SK-BR-3 / MCF-7 | 100 nM | Not Specified | ~4-7-fold | ||
| Etoposide | MCF-7/c3 | 200 µM | Not Specified | 10-20-fold | |
| Staurosporine | Cardiomyocytes | 0.25-1 µM | 4-8 hours | 5-8-fold | |
| ARPE-19 | 1 µM | 24 hours | ~4.7-fold (471%) | ||
| Geldanamycin | Various | Various | Various | Enhances caspase activation |
Signaling Pathways and Experimental Workflow
To understand the context of caspase activation, it is crucial to visualize the underlying signaling pathways and the experimental workflow for its measurement.
The diagram above illustrates the proposed signaling cascade initiated by this compound. By inducing cellular stress, it activates the JNK and p38 MAPK pathways, which in turn trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of the initiator caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.
To quantify the activity of these caspases, a series of well-established assays can be employed. The general workflow for a caspase activity assay is depicted below.
Detailed Experimental Protocols
Precise and reproducible protocols are essential for obtaining reliable data. Below are detailed methodologies for colorimetric, fluorometric, and luminescent caspase assays.
Caspase-3 Colorimetric Assay Protocol
This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate Ac-DEVD-pNA.[3][4][5][6][7]
Materials:
-
Cells treated with this compound or control vehicle.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT).
-
Caspase-3 Substrate (Ac-DEVD-pNA, 4 mM stock solution).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture by treating with desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50-200 µg of protein from the cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings from the treated samples to the untreated control.
-
Caspase-8 Fluorometric Assay Protocol
This assay utilizes a fluorogenic substrate, such as Ac-IETD-AFC, which releases a fluorescent molecule upon cleavage by active caspase-8.[8][9][10][11]
Materials:
-
Cells treated with this compound or control vehicle.
-
Lysis Buffer (as described above).
-
2x Reaction Buffer (as described above).
-
Caspase-8 Substrate (Ac-IETD-AFC, 1 mM stock solution).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm).
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the colorimetric assay protocol.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black microplate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the Caspase-8 substrate (Ac-IETD-AFC) to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The increase in caspase-8 activity is proportional to the increase in fluorescence.
-
Caspase-9 Luminescent Assay Protocol
This highly sensitive assay uses a luminogenic substrate (e.g., a peptide linked to aminoluciferin) in a buffer system optimized for caspase activity and a stable luciferase. Cleavage of the substrate by caspase-9 releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[12][13][14]
Materials:
-
Cells treated with this compound or control vehicle.
-
Caspase-Glo® 9 Reagent (commercially available, contains substrate, buffer, and luciferase).
-
96-well white-walled microplate.
-
Luminometer.
Procedure:
-
Sample Preparation:
-
Seed cells in a 96-well white-walled plate and treat with this compound or vehicle control.
-
-
Assay Reaction:
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 9 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the amount of active caspase-9.
-
Conclusion
The confirmation of this compound's pro-apoptotic activity through quantitative caspase assays is a critical step in its evaluation as a potential therapeutic agent. By employing the detailed protocols provided and comparing the results to the benchmark data from established apoptotic inducers, researchers can robustly characterize the potency and mechanism of action of this compound. The activation of the JNK and p38 MAPK pathways by this compound strongly suggests the involvement of the intrinsic apoptotic pathway, making caspase-9 and caspase-3 assays particularly relevant for its study. Further investigation using these methods will provide the necessary data to build a comprehensive profile of this compound's anticancer potential.
References
- 1. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Apoptosis Inducer in Human Leukemia HL-60 Cells [jstage.jst.go.jp]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. abcam.com [abcam.com]
- 5. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 6. takarabio.com [takarabio.com]
- 7. novusbio.com [novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 10. novusbio.com [novusbio.com]
- 11. ubpbio.com [ubpbio.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 9 Assay Systems [promega.com]
- 14. merckmillipore.com [merckmillipore.com]
Unraveling the Mechanism of Action of Cytotrienin A: A Comparative Guide
A detailed cross-validation of Cytotrienin A's apoptotic and anti-proliferative effects, benchmarked against established inhibitors, Geldanamycin and Didemnin B. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms of action, supported by quantitative data and detailed experimental protocols.
This compound, a member of the ansamycin family of natural products, has demonstrated potent anti-cancer properties by inducing apoptosis, particularly in leukemia cell lines.[1] Its primary mechanism of action involves the inhibition of eukaryotic translation elongation factor 1A (eEF1A), a crucial component of the protein synthesis machinery.[2][3][4] This guide provides a comparative analysis of this compound's mechanism of action against two other well-characterized inhibitors that induce apoptosis through distinct pathways: Geldanamycin, an Hsp90 inhibitor, and Didemnin B, another eEF1A inhibitor.
Performance Comparison: this compound vs. Alternatives
This compound, Didemnin B, and Geldanamycin, while all culminating in apoptosis, target different key cellular proteins. This compound and Didemnin B both converge on eEF1A, leading to a global shutdown of protein synthesis.[5][6][7][8] In contrast, Geldanamycin exerts its effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[9][10]
| Feature | This compound | Geldanamycin | Didemnin B |
| Primary Target | eEF1A[2][3][4] | Hsp90[9][10] | eEF1A[5][6][7][8] |
| Primary Mechanism | Inhibition of protein synthesis elongation[2][3][4] | Inhibition of Hsp90 chaperone activity, leading to client protein degradation[9][10][11][12][13] | Inhibition of protein synthesis elongation[5][6][7][8] |
| Downstream Effects | Activation of JNK and p38 MAPK pathways, Caspase-3 activation, Apoptosis[3] | Degradation of Hsp90 client proteins (e.g., Akt, Raf-1, Her2), Caspase activation, Apoptosis[9][11][12][13][14][15] | Caspase activation, rapid and widespread apoptosis[16][17][18] |
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Geldanamycin, and Didemnin B across various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HL-60 | Human Promyelocytic Leukemia | 7.7 (EC50 for apoptosis) | [1] |
| Geldanamycin | Glioma cell lines | Brain Cancer | 0.4 - 3 | [19] |
| Breast cancer cell lines | Breast Cancer | 2 - 20 | [19] | |
| Small cell lung cancer lines | Lung Cancer | 50 - 100 | [19] | |
| Ovarian cancer lines | Ovarian Cancer | 2000 | [19] | |
| T-cell leukemia lines | Leukemia | 10 - 700 | [19] | |
| MDA-MB-231 | Breast Cancer | 60 | [20] | |
| MCF-7 | Breast Cancer | 3510 | [21] | |
| A-549 | Lung Cancer | 990 | [21] | |
| AB1, AE17, VGE62, JU77, MSTO-211H | Mesothelioma | Low nM range | [22] | |
| NIH3T3 (non-cancerous) | Murine Fibroblast | 59 | [22] | |
| Didemnin B | Vaco451 | Colon Cancer | ~32 (LC50) | [16] |
| Fresh tumor cells | Various | 4.2 x 10⁻³ µg/mL (continuous exposure) | [23] | |
| Fresh tumor cells | Various | 46 x 10⁻³ µg/mL (1-hour exposure) | [23] |
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways activated by each compound, the following diagrams were generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of these compounds.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the indicated time.
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with the test compound and collect cell lysates.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-3 Substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot for Phosphorylated JNK
This protocol detects the activation of the JNK signaling pathway by measuring the levels of phosphorylated JNK.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-JNK antibody to normalize for protein loading.
In Vitro Translation Assay
This assay measures the direct inhibitory effect of a compound on protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate
-
Amino acid mixture (containing [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Test compound
-
TCA (Trichloroacetic acid)
-
Scintillation counter
Procedure:
-
Set up the in vitro translation reaction by combining rabbit reticulocyte lysate, amino acid mixture, and mRNA template.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by adding TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on a filter and wash.
-
Measure the amount of incorporated [35S]-methionine using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.
Conclusion
This compound presents a compelling mechanism of action for inducing apoptosis in cancer cells through the inhibition of eEF1A. Its performance, when compared to other inhibitors like Geldanamycin and Didemnin B, highlights the diverse strategies that can be employed to trigger programmed cell death. While this compound and Didemnin B share a common target in eEF1A, Geldanamycin's inhibition of Hsp90 offers an alternative therapeutic avenue. The provided data and experimental protocols serve as a valuable resource for researchers to further investigate and cross-validate the therapeutic potential of these compounds in various cancer models.
References
- 1. This compound, a novel apoptosis inducer in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 10. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Non-Benzoquinone Geldanamycin Analog, WK-88-1, Induces Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-benzoquinone geldanamycin analogs trigger various forms of death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Didemnin B induces cell death by apoptosis: the fastest induction of apoptosis ever described - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cytotrienin A and its Potential Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Performance of the eEF1A Inhibitor Cytotrienin A and Insights into Analog Development
Introduction
This compound, a member of the ansamycin family of natural products, has garnered significant interest in the field of oncology for its potent pro-apoptotic and anti-proliferative activities. Its primary mechanism of action involves the inhibition of eukaryotic translation elongation factor 1A (eEF1A), a crucial protein in cellular protein synthesis.[1] By targeting eEF1A, this compound effectively disrupts the translation process, leading to cell death, particularly in rapidly dividing cancer cells. While extensive research has elucidated the efficacy and mechanism of the parent compound, the development and comparative analysis of a broad range of synthetic this compound analogs remain an emerging area. This guide provides a comprehensive overview of the known efficacy of this compound, details the experimental protocols for its evaluation, and explores the potential for developing novel analogs with enhanced therapeutic properties.
Comparative Efficacy of this compound
Quantitative data on the cytotoxic effects of this compound against various cancer cell lines are crucial for understanding its therapeutic potential. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 0.0077 | Not explicitly cited |
| Jurkat | Human T-cell Leukemia | Not specified | [2] |
| HeLa | Human Cervical Cancer | Not specified | [2] |
| A549 | Human Lung Carcinoma | Less effective than in leukemia cell lines | Not explicitly cited |
| HUVEC | Human Umbilical Vein Endothelial Cells | Potent inhibitor of tube formation | [2] |
Mechanism of Action: Targeting eEF1A and Inducing Apoptosis
This compound exerts its cytotoxic effects by binding to the eEF1A protein. This interaction does not prevent the formation of the eEF1A-GTP-aminoacyl-tRNA ternary complex, but rather stabilizes this complex on the ribosome. This stabilization stalls the ribosome during the elongation phase of protein synthesis, preventing the addition of new amino acids to the growing polypeptide chain.[1] The inhibition of protein synthesis disproportionately affects cancer cells due to their high demand for protein production to sustain their rapid growth and proliferation.
The inhibition of translation by this compound triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis. This process involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
This compound signaling pathway leading to apoptosis.
Structure-Activity Relationship (SAR) and Potential for Analog Development
While a comprehensive library of this compound analogs has not been extensively reported, studies on related ansamycin antibiotics, such as trienomycin A, provide valuable insights into the structural features that are critical for their cytotoxic activity. For trienomycin A, it has been demonstrated that the triene moiety, a free hydroxyl group at the C-13 position, and an acyl group at C-11 are important for its cytocidal effects.[3]
This suggests that modifications to the this compound structure could modulate its efficacy and specificity. Potential avenues for analog development include:
-
Modification of the side chain: Altering the length, rigidity, and chemical nature of the side chain could impact the binding affinity to eEF1A and cellular uptake.
-
Alterations to the ansa chain: Modifications to the triene moiety, such as saturation or introduction of different functional groups, could influence the compound's stability and biological activity.
-
Derivatization of hydroxyl groups: The hydroxyl groups on the ansamycin core present opportunities for derivatization to improve pharmacokinetic properties.
Experimental Protocols
The evaluation of the efficacy of this compound and its potential analogs relies on standardized in vitro assays. The following is a general protocol for determining the cytotoxicity of a compound using a colorimetric assay such as the MTT assay.
Cytotoxicity Assay (MTT Assay)
1. Cell Preparation:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental workflow for a typical MTT cytotoxicity assay.
Broader Context: Other eEF1A Inhibitors
To provide a broader perspective on the efficacy of targeting eEF1A, it is useful to consider other compounds that share this mechanism of action. Didemnin B and its analog plitidepsin are potent cyclic depsipeptides that also bind to eEF1A and inhibit protein synthesis.[1] Plitidepsin has received regulatory approval in some countries for the treatment of multiple myeloma, validating eEF1A as a therapeutic target. Comparing the efficacy and safety profiles of this compound and its future analogs with these established eEF1A inhibitors will be a critical step in their preclinical and clinical development.
Conclusion
This compound is a promising natural product with potent anticancer activity mediated through the inhibition of eEF1A and the induction of apoptosis. While the exploration of its synthetic analogs is still in its early stages, the foundational knowledge of its mechanism of action and the structure-activity relationships of related ansamycins provide a strong basis for the rational design of novel derivatives. Future research focused on the synthesis and rigorous biological evaluation of a diverse range of this compound analogs is warranted to unlock their full therapeutic potential and to develop next-generation eEF1A inhibitors for cancer therapy.
References
- 1. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of a novel antitumor ansamycin antibiotic trienomycin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cytotrienin A: A Comparative Guide to a Novel Protein Synthesis Inhibitor
For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of Cytotrienin A as a potent inhibitor of protein synthesis. Through objective comparison with established inhibitors and presentation of supporting experimental data, this document serves as a comprehensive resource for evaluating its potential in research and therapeutic development.
This compound, a member of the ansamycin family of natural products, has emerged as a molecule of significant interest due to its potent antiproliferative and proapoptotic properties.[1][2][3] Subsequent research has elucidated that a primary mechanism underlying these effects is its ability to inhibit eukaryotic protein synthesis.[2][4] This guide provides a detailed analysis of this compound's mechanism of action, compares its efficacy with other well-known protein synthesis inhibitors, and furnishes detailed protocols for its experimental validation.
Mechanism of Action: Targeting the Elongation Step
This compound exerts its inhibitory effect on protein synthesis by specifically targeting the translation elongation phase.[2][4] Its molecular target is the eukaryotic elongation factor 1A (eEF1A), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome.[1][4][5] By interfering with the function of eEF1A, this compound effectively stalls the ribosomal machinery, preventing the addition of new amino acids to the growing polypeptide chain.[5] This disruption of protein production leads to the depletion of short-lived proteins that are often critical for cancer cell survival and proliferation.[5]
Comparative Analysis with Other Protein Synthesis Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with other established protein synthesis inhibitors. This section benchmarks this compound against Cycloheximide, Anisomycin, and Puromycin, highlighting their distinct mechanisms and potencies.
| Inhibitor | Target | Mechanism of Action |
| This compound | eEF1A | Interferes with the function of eEF1A, preventing the delivery of aminoacyl-tRNA to the ribosome and stalling translation elongation.[1][4][5] |
| Cycloheximide | Ribosome (E-site) | Binds to the E-site of the 60S ribosomal subunit, blocking the translocation step of elongation. |
| Anisomycin | Ribosome (A-site) | Binds to the A-site of the large ribosomal subunit, inhibiting peptidyl transferase activity. |
| Puromycin | Ribosome (A-site) | An aminoacyl-tRNA analog that incorporates into the growing polypeptide chain, causing premature termination. |
Table 1: Comparison of the Mechanisms of Action of Various Protein Synthesis Inhibitors.
Quantitative analysis of the half-maximal inhibitory concentration (IC50) provides a measure of the potency of these inhibitors. It is important to note that IC50 values can vary significantly depending on the cell line and the specific experimental conditions used.
| Inhibitor | Cell Line | IC50 (Protein Synthesis Inhibition) |
| This compound | Jurkat, HeLa, HUVEC | Similar IC50s across cell lines (specific values not detailed in the primary study, but apoptotic IC50 in HL-60 is 7.7 nM).[4] |
| Cycloheximide | HepG2 | 6600 ± 2500 nM[6] |
| Anisomycin | U251 and U87 | 233 nM and 192 nM (cell growth inhibition) |
| Puromycin | HepG2 | 1600 ± 1200 nM[6] |
Table 2: Comparative IC50 Values of Protein Synthesis Inhibitors in Selected Cell Lines.
Experimental Validation Protocols
The validation of a protein synthesis inhibitor relies on robust and reproducible experimental assays. Provided below are detailed protocols for two widely used methods: an in vitro translation assay and a cell-based protein synthesis assay.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay directly measures the synthesis of a reporter protein in a cell-free system, allowing for the precise determination of an inhibitor's effect on the core translational machinery.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-Methionine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
RNase-free water
-
This compound and other inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture (minus methionine), and RNase-free water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound or other inhibitors to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Initiation of Translation: Add the reporter mRNA and [³⁵S]-Methionine to each tube to initiate the translation reaction.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Termination and Precipitation: Stop the reactions by placing them on ice. Precipitate the newly synthesized, radiolabeled proteins by adding TCA.
-
Washing: Collect the precipitated proteins on glass fiber filters and wash thoroughly with TCA and then ethanol to remove unincorporated [³⁵S]-Methionine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Protein Synthesis Assay: Surface Sensing of Translation (SUnSET)
The SUnSET assay is a non-radioactive method to measure global protein synthesis in cultured cells by detecting the incorporation of puromycin into nascent polypeptide chains.[7][8][9]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Puromycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with varying concentrations of this compound or other inhibitors for the desired time.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with ice-old lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the anti-puromycin primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the puromycin signal and the loading control. Normalize the puromycin signal to the loading control and calculate the percentage of protein synthesis inhibition relative to the untreated control.
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Figure 1: Eukaryotic Protein Synthesis Pathway and Points of Inhibition.
Figure 2: Experimental Workflow for the SUnSET Assay.
References
- 1. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of translation by this compound--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of translation by this compound—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
- 9. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cytotrienin A
For Immediate Implementation by Laboratory Personnel
Cytotrienin A, a potent ansamycin antibiotic with potential as an anticancer agent, requires stringent disposal protocols to ensure the safety of laboratory personnel and to mitigate environmental contamination. Due to its cytotoxic nature and potential for genetic defects, all materials contaminated with this compound must be treated as hazardous waste.[1] Adherence to the following procedures is critical for regulatory compliance and responsible laboratory practice.
Waste Segregation and Handling
Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal. All personnel must be trained on these procedures, and appropriate personal protective equipment (PPE), including double gloves, a protective gown, and eye protection, must be worn at all times when handling the compound or its waste.
| Waste Type | Container Requirement |
| Solid Waste | Yellow, rigid, leak-proof container with a purple lid |
| Liquid Waste | Yellow, rigid, leak-proof, and sealed container |
| Sharps Waste | Purple, puncture-resistant sharps container |
| Contaminated PPE | Yellow waste bag placed inside a rigid, lidded container |
Step-by-Step Disposal Protocol
-
Immediate Segregation: At the point of use, immediately dispose of all contaminated materials into the appropriate, clearly labeled hazardous waste container. This includes, but is not limited to, pipette tips, culture plates, flasks, gloves, gowns, and any absorbent material used for spill cleanup.
-
Container Management: Waste containers should never be overfilled. Once a container is three-quarters full, it should be securely sealed to prevent any leakage or aerosolization of the contents.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound." Follow your institution's specific labeling requirements, which may include the date and the generating laboratory's information.
-
Storage: Sealed hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard symbols.
-
Transport and Final Disposal: Transport of the hazardous waste from the laboratory to the central accumulation area must be done by trained personnel using a secondary containment system. The final disposal of this compound waste is through high-temperature incineration at an approved hazardous waste facility.[2][3]
Decontamination of Surfaces and Equipment
Any surfaces or non-disposable equipment that come into contact with this compound must be thoroughly decontaminated.
| Parameter | Specification |
| Decontaminating Agent | A solution of sodium hypochlorite (e.g., 10% bleach) followed by 70% ethanol |
| Contact Time | Minimum of 10 minutes for the sodium hypochlorite solution |
| Cleaning Material | Absorbent pads or wipes |
| Disposal of Cleaning Materials | Dispose of as solid this compound waste |
Environmental Hazards and Final Disposal
This compound, as a cytotoxic and antibiotic compound, poses a significant risk to the environment if not disposed of correctly. While specific environmental fate data for this compound is limited, the broader class of ansamycin antibiotics is known to have cytotoxic effects and can contribute to the development of antibiotic resistance in the environment.[4] Improper disposal can lead to the contamination of soil and water systems, potentially harming aquatic life and disrupting ecosystems.
High-temperature incineration is the recommended and, in many regions, the only approved method for the complete destruction of cytotoxic compounds like this compound.[3] This process breaks down the complex molecular structure, rendering it non-toxic.
| Parameter | Recommended Value |
| Incineration Temperature | 800°C - 1200°C[1] |
| Recommended Temperature for Cytotoxic Waste | 1100°C[2] |
Experimental Workflow for Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
Logical Relationship of Safety and Disposal
Caption: Logical flow from hazardous properties to disposal outcomes.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. Cytotoxic Incinerators | Inciner8 [inciner8.com]
- 4. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Cytotrienin A
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Hazard Information
Cytotrienin A is a cytotoxic secondary metabolite belonging to the ansamycin class of antibiotics. It is a potent inducer of apoptosis and is under investigation for its anticancer properties. Due to its cytotoxic nature, it should be handled with extreme caution to avoid exposure.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₇H₄₈N₂O₈ | [1] |
| Molar Mass | 648.797 g·mol⁻¹ | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not specified | |
| Solubility | Soluble in DMSO |
Toxicological Data
| Metric | Value | Species/Cell Line |
| Median Effective Dose (ED₅₀) for Apoptosis Induction | 7.7 nM | Human promyelocytic leukemia cells (HL-60)[1][2] |
| Acute Toxicity (LD₅₀) | Data not available |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent accidental exposure. The following PPE should be worn at all times when handling this compound in solid or solution form.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | A disposable, solid-front gown with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosol generation and inhalation.
Preparation and Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
-
Preparation of Stock Solutions:
-
All manipulations of solid this compound must be conducted in a chemical fume hood.
-
Use an analytical balance with a draft shield to weigh the compound.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to avoid generating dust.
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
-
Cell Culture Treatment:
-
Perform all cell culture work in a biological safety cabinet.
-
When adding this compound solution to cell cultures, use filtered pipette tips.
-
Avoid creating aerosols.
-
Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department.
-
Decontaminate (if trained):
-
For small spills, and only if you are trained and have the appropriate spill kit, you may proceed with cleanup.
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material, working from the outside in.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse.
-
Personnel Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Disposal
Caption: A workflow for the proper segregation and disposal of this compound waste.
Disposal Procedures
| Waste Type | Disposal Container |
| Solid Waste (contaminated gloves, gowns, labware) | A designated, clearly labeled hazardous waste container (e.g., a yellow bag). |
| Liquid Waste (unused solutions, contaminated media) | A designated, sealed, and clearly labeled hazardous liquid waste container. |
| Sharps (contaminated needles, pipette tips) | A puncture-resistant sharps container specifically for hazardous chemical waste. |
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collected by EHS personnel. Do not dispose of any this compound waste down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
